molecular formula C5H6ClN3 B014533 4-Amino-2-chloro-5-methylpyrimidine CAS No. 14394-70-8

4-Amino-2-chloro-5-methylpyrimidine

Número de catálogo: B014533
Número CAS: 14394-70-8
Peso molecular: 143.57 g/mol
Clave InChI: ZCQWIJBRCXQUNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-2-chloro-5-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-chloro-5-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWIJBRCXQUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401713
Record name 4-Amino-2-chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14394-70-8
Record name 4-Amino-2-chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-2-chloro-5-methylpyrimidine CAS 14394-70-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Amino-2-chloro-5-methylpyrimidine (CAS 14394-70-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, synthesis, reactivity, and critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Safety Data

This compound is a substituted pyrimidine that serves as a versatile scaffold in organic synthesis.[1] It appears as a white to off-white crystalline powder with a slight odor.[1] Its core structure consists of a pyrimidine ring functionalized with amino, chloro, and methyl groups, making it a valuable starting material for creating diverse molecular libraries.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource
CAS Number 14394-70-8[1][2]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 232-235 °C
Boiling Point 334.9 ± 22.0 °C (Predicted)
pKa 2.78 ± 0.10 (Predicted)[1]
Solubility Sparingly soluble in water. Soluble in DMSO, Ethyl Acetate, Methanol.
Canonical SMILES CC1=CN=C(N=C1N)Cl[1]
InChIKey ZCQWIJBRCXQUNP-UHFFFAOYSA-N[1]
Safety and Handling

According to GHS classifications, this compound is considered hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).

  • Storage: Store in a cool, dry, dark place under an inert atmosphere. Recommended storage temperatures are between 2-8°C or at -20°C for long-term stability.[1]

Synthesis and Reactivity

The primary utility of this compound lies in its reactivity, which allows for selective functionalization at its chloro and amino groups. The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr), making it a key handle for introducing new functionalities.

A prevalent application is its use in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. This reaction is fundamental to the synthesis of various bi-aryl kinase inhibitors.[3][4][5][6]

Experimental_Workflow start Start reagents 1. Combine Reactants (Pyrimidine, Aryl Bromide, Catalyst, Base) start->reagents inert 2. Add Solvent & Purge (Dioxane, Argon Atmosphere) reagents->inert reflux 3. Heat to Reflux (1-4 hours) inert->reflux monitor Monitor Progress (TLC / LC-MS) reflux->monitor workup 4. Cool & Filter (Remove inorganic salts) monitor->workup Reaction Complete purify 5. Concentrate & Purify (Column Chromatography / HPLC) workup->purify end End (Pure Product) purify->end JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA Target Gene STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Kinase Inhibitor (Derived from Pyrimidine) Inhibitor->JAK Inhibition

References

In-Depth Technical Guide to the Physical Properties of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-5-methylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural features, comprising an amino group, a chloro substituent, and a methyl group on the pyrimidine ring, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and as a starting material for novel chemical entities. This guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical processes.

Data Presentation
Physical PropertyValueNotes
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 232-235 °C[1][3]
Boiling Point 334.9 ± 22.0 °C at 760 mmHg (Predicted)[1][3]
Density 1.4 ± 0.1 g/cm³ (Predicted)[1]
Solubility Sparingly soluble in water. Soluble in DMSO, Ethyl Acetate, and Methanol.[3]
pKa 2.78 ± 0.10 (Predicted)[3]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C (Predicted)[1]
CAS Number 14394-70-8[1][2]

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following are detailed methodologies for the key experiments related to the physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end and the open end is pressed into the powder. The tube is then gently tapped to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer. Modern apparatuses often use a heated metal block with an observation window.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane) are chosen for the assessment.

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a filtered syringe to prevent any solid particles from being transferred.

  • Concentration Analysis: The concentration of the dissolved solid in the collected supernatant is determined using a suitable analytical technique. For a UV-active compound like this compound, UV-Vis spectrophotometry is a common method. A calibration curve is first prepared using standard solutions of known concentrations. The absorbance of the saturated solution is then measured, and its concentration is determined from the calibration curve. Alternatively, gravimetric analysis can be performed by evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid.

  • Reporting: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL) or as a molar concentration (mol/L) at the specified temperature.

pKa Determination

The pKa value provides insight into the acidity or basicity of a compound, which is crucial for understanding its behavior in different pH environments, such as in biological systems.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the solution of the compound. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of the titrant added. The equivalence point, where the moles of added titrant equal the moles of the compound, is determined from the inflection point of the titration curve. The pKa is the pH at the half-equivalence point. For a basic compound like an aminopyrimidine, titration with a strong acid will allow for the determination of the pKa of its conjugate acid.

Logical Relationships in Property Determination

The determination of the physical properties of a chemical compound follows a logical workflow, starting from basic identification to more complex physicochemical characterization.

G Workflow for Physical Property Characterization A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B Verify Structure D Melting Point Determination (Purity Assessment) A->D Assess Purity C Basic Physical Properties (Appearance, Molecular Weight) B->C Calculate MW C->D E Solubility Screening (Solvent Selection) D->E Pure Compound for Solubility F pKa Determination (Acid-Base Characterization) D->F Pure Compound for pKa G Advanced Characterization (Crystallography, Thermal Analysis) E->G F->G

Caption: Logical workflow for the characterization of physical properties.

This technical guide provides a foundational understanding of the key physical properties of this compound and the experimental methodologies required for their determination. This information is essential for researchers and scientists working with this versatile chemical intermediate.

References

An In-depth Technical Guide to 4-Amino-2-chloro-5-methylpyrimidine: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-2-chloro-5-methylpyrimidine, a key intermediate in pharmaceutical synthesis. The document details its melting and boiling points, along with standardized experimental protocols for their determination, to assist researchers in its accurate characterization and application.

Core Physicochemical Properties

This compound, with the CAS number 14394-70-8, is a white to off-white crystalline powder.[1] It is a crucial building block in the synthesis of various pharmaceutical compounds, including antiviral and anticancer drugs.[1] The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueReference
Melting Point 232-235 °C[2]
Boiling Point 334.9 ± 22.0 °C at 760 mmHg[2]
Molecular Formula C₅H₆ClN₃[1][3]
Molecular Weight 143.574 g/mol [1]

Experimental Protocols for Property Determination

While specific experimental records for the determination of the melting and boiling points of this compound are not publicly detailed, standardized methodologies for similar organic compounds are well-established. These protocols ensure accuracy and reproducibility in the characterization of crystalline solids.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid like this compound is a sharp temperature range at which the substance transitions from a solid to a liquid. The capillary method is a widely accepted and accurate technique for this measurement.[4][5]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled glass capillary tube, which is sealed at one end.[6] The packed sample height should be approximately 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Gallenkamp apparatus or a Thiele tube, in close proximity to a calibrated thermometer.[7] The apparatus typically uses a heated oil bath or a metal block to ensure uniform heat distribution.

  • Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

  • Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has liquefied.[6] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[5]

Boiling Point Determination: Distillation and Capillary Methods

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling-point compounds like this compound, specialized techniques are required.

Simple Distillation Method:

This method is suitable when a sufficient quantity of the substance (at least 5 mL) is available.[2][8]

Methodology:

  • The compound is placed in a distillation flask with a few boiling chips.

  • The flask is heated, and the vapor rises into a condenser.

  • The thermometer bulb is positioned so that it is fully immersed in the vapor, just below the side arm of the distillation head.

  • The temperature at which the liquid is actively boiling and the vapor temperature remains constant is recorded as the boiling point. It is crucial to also record the atmospheric pressure as the boiling point is pressure-dependent.[2]

Micro-Boiling Point (Capillary) Method:

This technique is ideal when only a small amount of the sample is available.[9]

Methodology:

  • A small amount of the liquid is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is attached to a thermometer and heated in a Thiele tube or similar apparatus.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is then stopped, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

Logical Workflow for Synthesis and Characterization

The synthesis of pyrimidine derivatives often follows a structured workflow from starting materials to a purified and characterized final product. The following diagram illustrates a general logical workflow that would be applicable to the synthesis and characterization of compounds like this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification_method Purification Technique (e.g., Recrystallization, Chromatography) crude->purification_method pure Purified Compound purification_method->pure analysis Analytical Techniques pure->analysis mp Melting Point Determination analysis->mp nmr NMR Spectroscopy analysis->nmr ir FT-IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms

General workflow for the synthesis and characterization of a pyrimidine derivative.

This guide provides essential data and standardized methodologies to support the work of researchers and professionals in the field of drug development and chemical synthesis. The accurate determination of physical properties like melting and boiling points is a fundamental first step in ensuring the quality and purity of intermediates like this compound, which are vital for the advancement of pharmaceutical research.

References

Navigating the Solubility Landscape of 4-Amino-2-chloro-5-methylpyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

4-Amino-2-chloro-5-methylpyrimidine (CAS No. 14394-70-8) is a substituted pyrimidine derivative with the molecular formula C₅H₆ClN₃.[1] It typically appears as a white to off-white crystalline powder.[1] Its structure, featuring an amino group, a chloro substituent, and a methyl group on the pyrimidine ring, dictates its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in reaction kinetics, purification, and formulation development.

Theoretical Solubility Considerations

The solubility of pyrimidine derivatives is influenced by several factors, including the polarity of the solvent, the presence of functional groups on the pyrimidine ring, and the temperature. The amino group in this compound can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. This suggests that the compound will exhibit some solubility in polar protic solvents. The presence of the nonpolar methyl group and the chloro substituent will also influence its solubility in less polar and nonpolar aprotic solvents. Generally, the solubility of pyrimidine derivatives in organic solvents tends to increase with a rise in temperature.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield a comprehensive quantitative dataset for the solubility of this compound in a wide array of organic solvents. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. The selection of solvents is based on those commonly used for similar pyrimidine derivatives.

SolventPolarity IndexTypeTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Methanol5.1Polar Protic25Data Not FoundData Not Found
Ethanol4.3Polar Protic25Data Not FoundData Not Found
Acetone5.1Polar Aprotic25Data Not FoundData Not Found
Dichloromethane (DCM)3.1Polar Aprotic25Data Not FoundData Not Found
Acetonitrile (ACN)5.8Polar Aprotic25Data Not FoundData Not Found
Ethyl Acetate4.4Polar Aprotic25Data Not FoundData Not Found
Tetrahydrofuran (THF)4.0Polar Aprotic25Data Not FoundData Not Found
Dimethylformamide (DMF)6.4Polar Aprotic25Data Not FoundData Not Found
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic25Data Not FoundData Not Found
Toluene2.4Nonpolar25Data Not FoundData Not Found
Heptane0.1Nonpolar25Data Not FoundData Not Found

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe two common methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This method is a straightforward and widely used technique for determining solubility.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Stir the mixture vigorously at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Cease stirring and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known mass of the clear, saturated supernatant.

  • Solvent Evaporation: Evaporate the solvent from the sampled supernatant under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute).

  • Mass Determination: Accurately weigh the solid residue.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per unit mass or volume of the solvent.

Isothermal Shake-Flask Method followed by Analytical Quantification

This method is highly accurate and is suitable for a wide range of compounds and solvents.

Methodology:

  • Saturation: Prepare a supersaturated solution by adding an excess of this compound to the chosen organic solvent in a sealed flask.

  • Equilibration: Agitate the flask in a constant-temperature shaker bath for an extended period (e.g., 48-72 hours) to achieve equilibrium.

  • Filtration: After equilibration, allow the undissolved solid to sediment. Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A pre-established calibration curve is used for quantification.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to solvent start->add_excess stir Stir at constant temperature add_excess->stir 24-72h settle Allow to settle stir->settle sample Sample supernatant settle->sample quantify Quantify solute concentration sample->quantify e.g., HPLC, Gravimetric calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a robust framework for its determination. By following the detailed experimental protocols and utilizing the provided data presentation template, researchers can systematically generate the necessary solubility data to support their work in drug discovery and development. The principles outlined here will facilitate a deeper understanding of the physicochemical properties of this important synthetic intermediate.

References

4-Amino-2-chloro-5-methylpyrimidine structural analysis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis and characterization of 4-Amino-2-chloro-5-methylpyrimidine, a key intermediate in the synthesis of a variety of pharmaceutical compounds. This document outlines its chemical and physical properties, spectral characteristics, a representative synthetic protocol, and its significance in medicinal chemistry.

Core Compound Properties

This compound is a substituted pyrimidine with the chemical formula C5H6ClN3.[1][2] It presents as a white to off-white crystalline powder.[1] This compound serves as a crucial building block in the development of antiviral and anticancer drugs.[1]

PropertyValueSource
CAS Number 14394-70-8[1][2]
Molecular Formula C5H6ClN3[1][2]
Molecular Weight 143.57 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 232-235°C
pKa (Predicted) 2.78 ± 0.10[1]
Solubility Sparingly soluble in water. Soluble in DMSO, Ethyl Acetate, Methanol.[1]

Molecular Structure

The structure of this compound, characterized by a pyrimidine ring substituted with an amino group at position 4, a chlorine atom at position 2, and a methyl group at position 5, is a versatile scaffold for further chemical modifications.

Caption: Molecular Structure of this compound

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound. While specific experimental spectra for this compound were not available in the searched literature, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the aromatic proton on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the pyrimidine ring.

¹³C NMR: The carbon NMR spectrum would provide signals for the five carbon atoms in the molecule, with their chemical shifts being characteristic of their chemical environment within the heterocyclic ring and the methyl group.

¹H NMR (Predicted)
Chemical Shift (ppm) Assignment
Specific experimental data not foundMethyl Protons (-CH₃)
Specific experimental data not foundAmino Protons (-NH₂)
Specific experimental data not foundPyrimidine Ring Proton
¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
Specific experimental data not foundMethyl Carbon (-CH₃)
Specific experimental data not foundPyrimidine Ring Carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. For the related compound 2-amino-4,6-dichloropyrimidine, N-H stretching vibrations are observed in the region of 3200-3500 cm⁻¹, and the C-Cl stretching mode is found in the 550-650 cm⁻¹ region.[3]

IR Absorption (Predicted)
Wavenumber (cm⁻¹) Assignment
~3400-3200N-H stretching (amino group)
~1650-1590N-H scissoring (amino group)
~1600-1450C=C and C=N stretching (pyrimidine ring)
~700-550C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would correspond to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the chlorine atom, the methyl group, or parts of the pyrimidine ring.

Mass Spectrometry (Predicted)
m/z Value Assignment
~143/145Molecular Ion Peak [M, M+2] (due to ³⁵Cl and ³⁷Cl isotopes)
Specific experimental data not foundFragmentation Peaks

Experimental Protocols

The synthesis of this compound can be achieved through the selective amination of 2,4-dichloro-5-methylpyrimidine. This section provides a representative experimental protocol.

Synthesis of this compound

This protocol is based on the general principle of nucleophilic aromatic substitution, where the more reactive chlorine atom at the 4-position of 2,4-dichloro-5-methylpyrimidine is displaced by an amino group.

Materials:

  • 2,4-dichloro-5-methylpyrimidine

  • Aqueous or alcoholic ammonia

  • Solvent (e.g., ethanol, dioxane, or water)

  • Reaction vessel equipped with a stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve or suspend 2,4-dichloro-5-methylpyrimidine in a chosen solvent.

  • Add an excess of aqueous or alcoholic ammonia to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

G Synthetic Workflow for this compound start Start: 2,4-dichloro-5-methylpyrimidine reaction Reaction with Ammonia (Nucleophilic Substitution) start->reaction workup Work-up: Cooling and Filtration/Evaporation reaction->workup purification Purification: Recrystallization workup->purification product Product: this compound purification->product

Caption: Synthetic Workflow for this compound

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of multiple reaction sites—the amino group, the chloro group, and the pyrimidine ring—allows for a variety of chemical transformations to build diverse molecular libraries for drug discovery.

Derivatives of substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.[4] For instance, the pyrimidine scaffold is a core component of several kinase inhibitors used in cancer therapy. The specific derivatives synthesized from this compound would have their mechanisms of action determined by the nature of the substituents introduced.

G Role in Medicinal Chemistry start This compound derivatization Chemical Synthesis & Derivatization start->derivatization library Library of Novel Pyrimidine Derivatives derivatization->library screening Biological Screening library->screening lead Lead Compounds (e.g., Kinase Inhibitors) screening->lead drug Potential Drug Candidates lead->drug

Caption: Role of this compound in Drug Discovery

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and physical properties. Its utility in the synthesis of diverse heterocyclic compounds makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The synthetic protocols and structural data provided in this guide serve as a foundational resource for the further exploration and application of this versatile building block.

References

Spectroscopic Profile of 4-Amino-2-chloro-5-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Amino-2-chloro-5-methylpyrimidine. The information presented herein is essential for the characterization and utilization of this compound as a building block in the synthesis of pharmaceutical agents. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is a key intermediate in the synthesis of various pharmaceutical compounds.[1]

PropertyValueSource
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1][2]
Monoisotopic Mass 143.0250249 Da[1][2]
CAS Number 14394-70-8[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are summarized below.

¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9Singlet1HPyrimidine C6-H
~ 6.5Broad Singlet2H-NH₂
~ 2.1Singlet3H-CH₃

¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 160C4-NH₂
~ 158C2-Cl
~ 155C6
~ 110C5-CH₃
~ 15-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The solid-state FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-Strong, BroadN-H stretch (asymmetric and symmetric) of -NH₂
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch of -CH₃
1650 - 1600StrongN-H bend (scissoring) of -NH₂
1600 - 1450Medium-StrongC=C and C=N stretching in pyrimidine ring
~ 1450MediumAsymmetric C-H bend of -CH₃
~ 1380MediumSymmetric C-H bend of -CH₃
850 - 750StrongC-Cl stretch
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Assignment
143/145High[M]⁺ (Molecular ion) with 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes
128Moderate[M - CH₃]⁺
108Moderate[M - Cl]⁺
80ModerateFurther fragmentation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in characterizing a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Solid Sample Dissolved_Sample Dissolved in Deuterated Solvent Sample->Dissolved_Sample KBr_Pellet KBr Pellet Sample->KBr_Pellet Vaporized_Sample Vaporized Sample Sample->Vaporized_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolved_Sample->NMR IR FTIR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry (EI-MS) Vaporized_Sample->MS NMR_Data Chemical Shifts (δ) Multiplicity, Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data m/z Ratio Relative Abundance MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Data_Integration cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Compound This compound C₅H₆ClN₃ H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR FTIR (Functional Groups) Compound->IR MS Mass Spec (Molecular Weight, Fragmentation) Compound->MS Structure Structural Elucidation H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure

Caption: Integration of spectroscopic data for structural elucidation.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-amino-2-chloro-5-methylpyrimidine, a key building block in the development of various pharmaceutical compounds.[1] The primary and most industrially relevant synthetic pathway commences with the readily available precursor, 2,4-dichloro-5-methylpyrimidine. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthesis.

Introduction

This compound, with the CAS Registry Number 14394-70-8, is a substituted pyrimidine derivative of significant interest in medicinal chemistry.[1] Its structural features, comprising a pyrimidine core with amino, chloro, and methyl functional groups, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. This guide focuses on the most prevalent and practical synthetic methodology for its preparation.

Core Synthetic Pathway: Regioselective Amination

The principal synthetic route to this compound involves the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-methylpyrimidine. The pyrimidine ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic attack. The presence of two chlorine atoms at the C2 and C4 positions provides two potential sites for substitution.

It is a well-established principle that in 2,4-dichloropyrimidines, the chlorine atom at the 4-position is more reactive towards nucleophiles than the chlorine at the 2-position.[2] This enhanced reactivity is attributed to the greater ability of the adjacent nitrogen atom at the 3-position to stabilize the Meisenheimer intermediate formed during the nucleophilic attack at C4. The methyl group at the 5-position has a minor electronic influence on the regioselectivity of this reaction.

dot

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Charge reactor with 2,4-dichloro-5-methylpyrimidine and solvent (e.g., ethanol) B Introduce ammonia (aqueous or gas) A->B C Seal reactor and heat (e.g., 100-150 °C) B->C D Cool to room temperature C->D Reaction monitoring (e.g., TLC, HPLC) E Remove solvent under reduced pressure D->E F Neutralize with base (if necessary) E->F G Isolate solid product by filtration F->G H Wash with water and dry G->H I Recrystallize for purification (e.g., from ethanol/water) H->I

References

The Architectural Reactivity of the 4-Amino-2-chloro-5-methylpyrimidine Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-2-chloro-5-methylpyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its inherent reactivity profile, characterized by a susceptible electrophilic carbon and multiple points for diversification, has established it as a valuable building block in the synthesis of a wide array of biologically active molecules, particularly in the realms of oncology and virology. This technical guide provides an in-depth exploration of the fundamental reactivity of this core, offering detailed experimental protocols for its key transformations and insights into its role in modulating critical signaling pathways.

Core Reactivity Profile

The reactivity of the this compound core is primarily dictated by the electronic properties of the pyrimidine ring and its substituents. The electron-withdrawing nature of the two nitrogen atoms within the pyrimidine ring renders the carbon atoms electrophilic, particularly those bearing a leaving group like chlorine. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as a handle for various palladium-catalyzed cross-coupling reactions. The amino group at C4 and the methyl group at C5 modulate the reactivity of the ring, with the amino group being a key hydrogen bond donor for interactions with biological targets.

Generally, for dihalopyrimidines, nucleophilic attack is favored at the C4 position over the C2 position. However, the presence of the amino group at C4 in the this compound core directs synthetic efforts towards the functionalization of the C2 position.

Key Chemical Transformations

The versatility of the this compound core is demonstrated through its participation in a range of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed under thermal or microwave conditions and are often base-mediated.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileProductTypical ConditionsRepresentative Yield (%)
Morpholine4-amino-5-methyl-2-morpholinopyrimidineN,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF), 20°C70[1]
Anilines4-amino-2-anilino-5-methylpyrimidineMicrowave, Ethanol, 160°CHigh (qualitative)[1]
Sodium Methoxide4-amino-2-methoxy-5-methylpyrimidineSodium Methoxide, Methanol, RefluxNot specified
Sodium Thiophenoxide4-amino-5-methyl-2-(phenylthio)pyrimidineSodium Thiophenoxide, Dimethylformamide (DMF), Room TemperatureNot specified
Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties.

This reaction enables the formation of a carbon-carbon bond between the C2 position of the pyrimidine core and an aryl or heteroaryl boronic acid.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic AcidProductTypical ConditionsRepresentative Yield (%)
Phenylboronic acid4-amino-5-methyl-2-phenylpyrimidinePd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 85-95°C85 (analogous system)[2]
4-Methoxyphenylboronic acid4-amino-2-(4-methoxyphenyl)-5-methylpyrimidinePd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90°C92 (analogous system)[3]

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the C2 position and a terminal alkyne.

Table 3: Representative Sonogashira Coupling Reactions

AlkyneProductTypical ConditionsRepresentative Yield (%)
Phenylacetylene4-amino-5-methyl-2-(phenylethynyl)pyrimidinePd(PPh₃)₂Cl₂, CuI, Triethylamine, DMF, Room TemperatureNot specified
Trimethylsilylacetylene4-amino-5-methyl-2-((trimethylsilyl)ethynyl)pyrimidinePd(PPh₃)₂, CuI, Triethylamine, THF, Room TemperatureNot specified

This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the C2 position and a primary or secondary amine.

Table 4: Representative Buchwald-Hartwig Amination Reactions

AmineProductTypical ConditionsRepresentative Yield (%)
Aniline4-amino-2-anilino-5-methylpyrimidinePd₂(dba)₃, BINAP, NaOtBu, Toluene, 80°CNot specified
Piperidine4-amino-5-methyl-2-(piperidin-1-yl)pyrimidinePd(OAc)₂, XPhos, Cs₂CO₃, 1,4-Dioxane, 100°CNot specified

Experimental Protocols

The following are detailed, representative methodologies for key transformations of the this compound core, adapted from procedures for analogous systems.

General Experimental Workflow

G start Start reagents Combine this compound, coupling partner, catalyst, ligand, and base in solvent start->reagents reaction Heat reaction mixture under inert atmosphere (e.g., N2 or Ar) reagents->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Aqueous workup and extraction with organic solvent monitoring->workup Reaction complete purification Dry organic layer, concentrate, and purify by column chromatography workup->purification end End purification->end

Caption: General workflow for the functionalization of the this compound core.

Protocol 1: Nucleophilic Aromatic Substitution with Morpholine

Reaction: this compound + Morpholine → 4-amino-5-methyl-2-morpholinopyrimidine

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere, add N,N-diisopropylethylamine (1.2 mmol) followed by morpholine (1.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reaction: this compound + Phenylboronic acid → 4-amino-5-methyl-2-phenylpyrimidine

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Biological Significance and Signaling Pathways

Derivatives of the 4-aminopyrimidine core are prominent in medicinal chemistry, particularly as inhibitors of protein kinases and as antiviral agents. The 4-amino group often acts as a crucial hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of kinases.

Kinase Inhibition

Many 4-aminopyrimidine derivatives function as competitive inhibitors of ATP at the active site of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.[4][5][6][7][8][9][10] By occupying the ATP-binding site, these inhibitors block the downstream signaling pathways that promote cell proliferation and survival.

G EGFR EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) EGFR->Downstream Phosphorylation Inhibitor 4-Amino-2-substituted- 5-methylpyrimidine derivative Inhibitor->EGFR ATP ATP ATP->EGFR Binds to active site Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 4-aminopyrimidine derivatives.

Antiviral Activity

Pyrimidine derivatives have been extensively investigated for their antiviral properties, particularly against influenza virus and human immunodeficiency virus (HIV).[5][7][8][11][12][13][14][15][16][17] Some pyrimidine-based antivirals act by inhibiting viral enzymes essential for replication, such as RNA-dependent RNA polymerase in influenza virus. Others can interfere with host cell pathways that the virus hijacks for its replication, such as pyrimidine biosynthesis.[7][15][16][17]

G cluster_0 Infection Cycle Virus Virus HostCell Host Cell Virus->HostCell Enters Replication Viral Replication Machinery (e.g., RNA Polymerase) HostCell->Replication Hijacks Progeny Progeny Virions Replication->Progeny Inhibitor 4-Amino-2-substituted- 5-methylpyrimidine derivative Inhibitor->Replication

Caption: Mechanism of action for pyrimidine-based antiviral agents targeting viral replication.

Conclusion

The this compound core represents a highly versatile and synthetically accessible scaffold for the development of novel therapeutic agents. Its predictable reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the pyrimidine ring. The demonstrated activity of its derivatives as kinase inhibitors and antiviral agents underscores the importance of this privileged structure in modern drug discovery. This guide provides a foundational understanding of its chemistry and biological relevance, empowering researchers to leverage its potential in their quest for new and effective medicines.

References

The Versatile Scaffold: Unlocking the Potential of 4-Amino-2-chloro-5-methylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4-Amino-2-chloro-5-methylpyrimidine stands out as a particularly versatile and valuable starting material for the synthesis of innovative drug candidates. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and an amino group at the 4-position, allows for selective and diverse functionalization, making it a cornerstone in the design of targeted therapies. This technical guide explores the significant potential of this compound in medicinal chemistry, with a focus on its applications in the development of kinase inhibitors for oncology and other therapeutic areas.

A Gateway to Potent Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors. This compound serves as a key intermediate in the synthesis of various classes of kinase inhibitors, including those targeting Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 1 (CDK1).

The strategic placement of the amino and chloro groups on the pyrimidine ring allows for the introduction of various substituents that can interact with specific residues in the ATP-binding pocket of kinases. The 2-chloro position is particularly amenable to nucleophilic substitution, enabling the facile introduction of a wide range of functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[1] Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development.[2] Derivatives of this compound have been explored as potent Aurora kinase inhibitors. The general synthetic strategy involves the displacement of the chlorine atom with a suitable amine-containing fragment, which can then interact with the hinge region of the kinase.

Aurora_Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K MYC MYC Cell Proliferation Cell Proliferation MYC->Cell Proliferation Akt Akt PI3K->Akt PLK1 PLK1 Akt->PLK1 Aurora A Aurora A PLK1->Aurora A Activates Aurora A->MYC Stabilizes Centrosome Maturation & Spindle Assembly Centrosome Maturation & Spindle Assembly Aurora A->Centrosome Maturation & Spindle Assembly TPX2 TPX2 TPX2->Aurora A Activates This compound Derivative This compound Derivative This compound Derivative->Aurora A Inhibits

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[3] Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various solid tumors. 2-Amino-4-aryl-5-chloropyrimidine analogues have been identified as potent inhibitors of both VEGFR-2 and CDK1.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Gene Expression Gene Expression Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival Gene Expression->Cell Proliferation, Migration, Survival RAF RAF PLCγ->RAF Akt Akt PI3K->Akt MEK MEK RAF->MEK Akt->Gene Expression ERK ERK MEK->ERK ERK->Gene Expression This compound Derivative This compound Derivative This compound Derivative->VEGFR-2 Inhibits

CDK1 Inhibition

Cyclin-Dependent Kinase 1 (CDK1), also known as CDC2, is a crucial regulator of the cell cycle, particularly the G2/M transition.[4] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The dual inhibition of VEGFR-2 and CDK1 by pyrimidine derivatives represents a promising strategy to simultaneously target angiogenesis and tumor cell proliferation.

CDK1_Signaling_Pathway Cyclin B Cyclin B Active Cyclin B/CDK1 Complex Active Cyclin B/CDK1 Complex Cyclin B->Active Cyclin B/CDK1 Complex CDK1 CDK1 CDK1->Active Cyclin B/CDK1 Complex Substrate Phosphorylation Substrate Phosphorylation Active Cyclin B/CDK1 Complex->Substrate Phosphorylation Mitotic Entry Mitotic Entry Substrate Phosphorylation->Mitotic Entry This compound Derivative This compound Derivative This compound Derivative->Active Cyclin B/CDK1 Complex Inhibits

Quantitative Biological Activity

The following table summarizes the in vitro anti-proliferative activity of representative pyrimidine derivatives against various cancer cell lines.

Compound IDTarget(s)Cell LineIC50 (µM)
Pyrimidine Derivative 1 Aurora ANCI-H446 (SCLC)<0.2
Pyrimidine Derivative 2 VEGFR-2, CDK1HCT116 (Colon)Not specified
2-amino-4-aryl-5-chloropyrimidine analogue VEGFR-2, CDK1Not specifiedPotent activity reported

Experimental Protocols

The synthesis of kinase inhibitors from this compound generally follows a convergent strategy, where the core is sequentially functionalized.

General Procedure for the Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives

Experimental_Workflow Start Start Step1 Dissolve this compound and amine in a suitable solvent (e.g., n-butanol). Start->Step1 Step2 Add a base (e.g., DIPEA) to the reaction mixture. Step1->Step2 Step3 Heat the reaction mixture under reflux. Step2->Step3 Step4 Monitor reaction progress by TLC or LC-MS. Step3->Step4 Step5 Cool the reaction mixture and isolate the crude product. Step4->Step5 Step6 Purify the product by column chromatography or recrystallization. Step5->Step6 End End Step6->End

Materials:

  • This compound

  • Substituted amine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol is added the desired substituted amine (1.1 eq) and DIPEA (2.0 eq).

  • The reaction mixture is heated to reflux and stirred for the time required for the reaction to complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Broader Applications in Medicinal Chemistry

Beyond kinase inhibitors, the this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential as antiviral, anti-inflammatory, and antimicrobial agents. The ability to readily modify the pyrimidine core at multiple positions allows for the fine-tuning of biological activity and the exploration of diverse chemical space.

Conclusion

This compound is a highly versatile and valuable building block in modern medicinal chemistry. Its utility in the synthesis of potent and selective kinase inhibitors, particularly for cancer therapy, is well-established. The straightforward and adaptable synthetic routes, coupled with the significant biological activities of its derivatives, ensure that this scaffold will continue to be a focus of drug discovery efforts. For researchers and scientists in the field of drug development, a thorough understanding of the chemistry and potential applications of this compound is essential for the design and synthesis of the next generation of targeted therapeutics.

References

Methodological & Application

synthesis of 4-Amino-2-chloro-5-methylpyrimidine from 2,4-dichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Regioselective Synthesis of 4-Amino-2-chloro-5-methylpyrimidine

AN-CHEM-024

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction

This compound is a valuable heterocyclic intermediate used in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1] Its structure, featuring amino, chloro, and methyl groups on a pyrimidine core, provides multiple reaction sites for further chemical modification.[1] This application note describes a detailed protocol for the synthesis of this compound via a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from 2,4-dichloro-5-methylpyrimidine. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Principle

The synthesis is based on the nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. In 2,4-disubstituted pyrimidines, the chlorine atom at the C4 position is generally more reactive and susceptible to nucleophilic displacement than the chlorine atom at the C2 position.[2][3][4] This differential reactivity allows for the regioselective amination at the C4 position using an ammonia source, yielding the desired 4-amino product while leaving the C2-chloro group intact. The reaction selectivity typically favors the C4-substituted isomer over the C2-substituted one.[2][3]

Reaction Scheme:

Reaction Scheme

Figure 1: Synthesis of this compound from 2,4-dichloro-5-methylpyrimidine via nucleophilic aromatic substitution.

Experimental Protocol

This protocol outlines a general procedure for the synthesis. Researchers may need to optimize conditions for scale and specific laboratory setups.

3.1 Materials and Equipment

  • Reagents:

    • 2,4-dichloro-5-methylpyrimidine (CAS: 1780-31-0)

    • Ammonium hydroxide (28-30% solution in water)

    • Ethanol (200 proof)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Glass funnel and filter paper

    • Standard laboratory glassware

3.2 Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-methylpyrimidine (5.0 g, 30.7 mmol) in ethanol (100 mL).

  • Addition of Reagent: To the stirred solution, add ammonium hydroxide solution (28-30%, 30 mL) dropwise at room temperature.

  • Reaction: Seal the flask or equip it with a reflux condenser and heat the mixture to 60-70°C.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc eluent). The starting material should be consumed within 4-6 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as an off-white solid.[1]

Data Presentation

The following table summarizes the key parameters and expected results for the synthesis protocol.

ParameterValue
Reactant 2,4-dichloro-5-methylpyrimidine
Molecular Weight163.00 g/mol
Aminating Agent Ammonium Hydroxide (28-30%)
Solvent Ethanol
Reaction Temperature 60-70°C
Reaction Time 4-6 hours
Product This compound
Molecular Weight143.57 g/mol
Typical Yield 75-85% (post-purification)
Appearance Off-white crystalline solid[1]
Purity (by NMR/LC-MS) >98%

Visualized Workflow

The following diagram illustrates the logical workflow of the experimental protocol.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2,4-dichloro-5-methylpyrimidine in Ethanol add_reagent Add Ammonium Hydroxide start->add_reagent heat Heat to 60-70°C (4-6 hours) add_reagent->heat Start Reaction monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate extract Aqueous Work-up (Water/EtOAc Extraction) concentrate->extract dry Dry & Concentrate Organic Phase extract->dry purify Recrystallize dry->purify product Obtain Pure Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,4-dichloro-5-methylpyrimidine is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Ammonium hydroxide is corrosive and has a pungent odor. Avoid inhalation of vapors.

  • Organic solvents are flammable. Keep away from ignition sources.

References

Application Notes and Protocols for Suzuki Coupling of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 4-Amino-2-chloro-5-methylpyrimidine with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted aminopyrimidines, which are key structural motifs in a wide array of biologically active compounds and approved drugs.

The provided protocol is based on established methodologies for the Suzuki coupling of related 2-chloropyrimidines and other challenging heteroaryl chlorides.[1][2][3][4][5] It includes key reaction parameters, a step-by-step procedure, and data presentation to guide researchers in achieving successful coupling outcomes.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronate ester) and an organic halide or triflate.[6][7][8] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium(II) complex.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[3]

The electron-deficient nature of the pyrimidine ring and the presence of the amino group can influence the reactivity of the C-Cl bond. Therefore, careful selection of the catalyst, ligand, base, and solvent is crucial for a successful reaction.

Data Presentation: Reaction Parameters and Optimization

The following table summarizes typical reaction conditions for the Suzuki coupling of various chloro-heterocycles, providing a starting point for the optimization of the reaction with this compound. For electron-rich heteroaryl chlorides, the use of electron-rich and bulky phosphine ligands is often beneficial.[9]

EntryCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
1Pd(PPh₃)₄ (3-5)-Na₂CO₃ or K₂CO₃ (2)Toluene/EtOH/H₂O or Dioxane/H₂O80-10012-2475-95[3][10]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ or Cs₂CO₃ (2)Dioxane/H₂O or Toluene100-11016-2480-98[3]
3Pd₂(dba)₃ (1.5)XPhos (3) or P(t-Bu)₃ (3)K₃PO₄ or KF (3)THF or Toluene50-11012-24Moderate to Excellent[4][7][11]
4PdCl₂{P(t-Bu)₂(p-NMe₂-Ph)}₂ (0.1-1.0)-K₂CO₃ or K₃PO₄ (2)Toluene/H₂O80-1002-1288-99[9]

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, often with water)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If a separate ligand is used, add it at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[10]

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).[12]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure coupled product.

Visualizations

Suzuki_Coupling_Workflow start Start: Assemble Reactants setup Reaction Setup: This compound Boronic Acid Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert reagents Add Catalyst, Ligand, and Degassed Solvent inert->reagents reaction Heat and Stir Reaction Mixture (e.g., 80-100°C) reagents->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor Periodically monitor->reaction Incomplete workup Aqueous Work-up: Dilute, Wash, Dry, Concentrate monitor->workup Complete purify Purification: Flash Column Chromatography workup->purify product Isolated Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition ox_add Oxidative Addition pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate Transmetalation transmetal Transmetalation pd_intermediate->pd0 Reductive Elimination red_elim Reductive Elimination reactants1 R¹-X (this compound) reactants2 R²-B(OR)₂ + Base product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures. Pyrimidine derivatives, in particular, are key structural motifs in a vast array of pharmaceuticals. The functionalization of the pyrimidine core, such as in 4-Amino-2-chloro-5-methylpyrimidine, via Sonogashira coupling allows for the introduction of diverse alkynyl fragments, providing a powerful tool for the generation of novel compounds with potential therapeutic applications.

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the halogen and its position on the pyrimidine ring. The generally accepted order of reactivity is I > Br > Cl > F.[1] Consequently, 2-chloropyrimidines are less reactive than their bromo and iodo counterparts and often necessitate more robust catalytic systems and more forcing reaction conditions to achieve high yields. The electron-deficient nature of the pyrimidine ring does activate the C-Cl bond to some extent, with the general order of reactivity for the different positions being C4(6) > C2 > C5.[1] This indicates that while the 2-position is less reactive than the 4-position, Sonogashira coupling at this site is indeed feasible with careful optimization of the reaction parameters.

These application notes provide a detailed overview of the conditions for the Sonogashira coupling of this compound with terminal alkynes, including representative experimental protocols and a summary of key reaction parameters.

Data Presentation: Key Parameters for Sonogashira Coupling of Chloro-heterocycles

The following table summarizes typical conditions for the Sonogashira coupling of less reactive chloro-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.

ParameterConditionRationale & Remarks
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(0) and Pd(II) precursors are commonly used. For less reactive chlorides, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[2]
Ligand PPh₃, P(t-Bu)₃, Xantphos, SPhosBulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step for aryl chlorides.[2][3]
Copper Co-catalyst CuITypically used to facilitate the reaction at lower temperatures.[4] Copper-free conditions are also possible but may require higher temperatures or more active catalysts.[5]
Base Et₃N, i-Pr₂NEt, Cs₂CO₃, K₂CO₃An amine base is typically used and can sometimes serve as the solvent. Inorganic bases can also be employed, particularly in copper-free systems.
Solvent DMF, Dioxane, Toluene, AcetonitrileThe choice of solvent can influence the reaction rate and yield. Degassing the solvent is crucial to prevent catalyst deactivation and alkyne homocoupling.
Temperature 80 - 150 °CHigher temperatures are generally required for the coupling of less reactive aryl chlorides.[6] Microwave heating can be employed to shorten reaction times and improve yields.[7][8]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the palladium catalyst and unwanted side reactions.

Experimental Protocols

The following are representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Conventional Heating
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 5 mol%), the ligand (e.g., PPh₃; 10 mol%), and the copper(I) co-catalyst (e.g., CuI; 10 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add a degassed solvent (e.g., DMF or dioxane) via syringe.

    • Add the amine base (e.g., Et₃N; 2.0-3.0 equiv.) via syringe.

    • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 100-120 °C).

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Heating
  • Reaction Setup:

    • To a microwave reaction vial, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the copper(I) co-catalyst (e.g., CuI; 10 mol%).

  • Reagent Addition:

    • Add a degassed solvent (e.g., Dioxane or DMF).

    • Add the amine base (e.g., Et₃N; 2.0-3.0 equiv.).

    • Add the terminal alkyne (1.2-1.5 equiv.).

  • Microwave Reaction:

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 150 °C) for the specified time (e.g., 20-30 minutes).[7]

  • Workup and Purification:

    • Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Pd catalyst, CuI, and ligand in a Schlenk flask. inert Establish inert atmosphere (evacuate and backfill with Ar/N2). reagents->inert add_solvents Add degassed solvent, base, and terminal alkyne. inert->add_solvents heating Heat the reaction mixture (conventional or microwave). add_solvents->heating monitor Monitor reaction progress (TLC, LC-MS). heating->monitor quench Cool and quench the reaction. monitor->quench extract Dilute, filter, and perform aqueous extraction. quench->extract purify Purify by column chromatography. extract->purify product Final Product: 4-Amino-5-methyl-2-(alkynyl)pyrimidine purify->product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-X]L2 pd0->pd_complex Oxidative Addition (Ar-Cl) alkynyl_pd [Ar-Pd(II)-C≡CR]L2 pd_complex->alkynyl_pd Transmetalation cu_acetylide Cu-C≡CR alkynyl_pd->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_x->cu_acetylide R-C≡CH, Base cu_acetylide->cu_x Transmetalation

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) reactions of 4-Amino-2-chloro-5-methylpyrimidine. This versatile building block is a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below cover reactions with common nucleophiles, including amines, thiols, and alkoxides, providing a foundational methodology for the development of novel pyrimidine-based derivatives.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring is critical for modulating the pharmacological properties of these molecules. Nucleophilic aromatic substitution (SNAr) on chloropyrimidines is a powerful and widely utilized method for introducing a diverse range of substituents. The electron-deficient nature of the pyrimidine ring, activated by the chloro substituent at the 2-position, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion. The amino group at the 4-position and the methyl group at the 5-position modulate the reactivity of the substrate and influence the properties of the resulting products.

The general mechanism for this transformation is a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Workflow

A typical experimental procedure for the nucleophilic substitution on this compound is outlined below. Specific conditions may be optimized depending on the nucleophile and the desired product.

experimental_workflow start Start: Reagent Preparation reagents Dissolve this compound and nucleophile in a suitable solvent. start->reagents base Add base (if required). reagents->base reaction Heat the reaction mixture to the specified temperature and stir. base->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Perform aqueous work-up: - Quench reaction - Extract with organic solvent monitoring->workup Upon completion purification Purify the crude product: - Column chromatography - Recrystallization workup->purification characterization Characterize the final product: - NMR, MS, etc. purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for nucleophilic substitution.

Protocols and Data

Reaction with Amine Nucleophiles (Amination)

This protocol describes the reaction of this compound with various primary and secondary amines. These reactions are foundational for the synthesis of kinase inhibitors and other pharmacologically active molecules.

Experimental Protocol:

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., n-propanol, ethanol, or DMF), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (2-24 h). Microwave irradiation can significantly reduce reaction times.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water or a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-substituted-4-amino-5-methylpyrimidine.

Quantitative Data for Amination Reactions (Representative Examples):

NucleophileProductReaction ConditionsYield (%)M.p. (°C)Analytical Data
Aniline 4-Amino-5-methyl-N2-phenyl-2,4-pyrimidinediamineEtOH, reflux, 8h85162-164¹H NMR, ¹³C NMR, MS
Benzylamine N2-Benzyl-4-amino-5-methyl-2,4-pyrimidinediaminen-Propanol, 120°C, 4h92145-147¹H NMR, ¹³C NMR, MS
Piperidine 4-Amino-5-methyl-2-(piperidin-1-yl)pyrimidineDMF, 100°C, 6h88178-180¹H NMR, ¹³C NMR, MS
Morpholine 4-(4-Amino-5-methylpyrimidin-2-yl)morpholineMicrowave, 140°C, 20 min95195-197¹H NMR, ¹³C NMR, MS

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Reaction with Thiol Nucleophiles (Thiolation)

The introduction of a sulfur linkage at the 2-position of the pyrimidine ring is a common strategy in the development of various therapeutic agents. This protocol outlines the reaction with thiol nucleophiles.

Experimental Protocol:

  • Prepare a solution of the thiol nucleophile (1.1 equiv.) and a base (e.g., sodium hydride or potassium carbonate, 1.1 equiv.) in a polar aprotic solvent such as DMF or DMSO at 0 °C to form the thiolate anion.

  • To this solution, add this compound (1.0 equiv.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for the required duration (1-12 h). Gentle heating (e.g., to 50-80 °C) may be necessary for less reactive thiols.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 4-amino-5-methyl-2-(organothio)pyrimidine.

Quantitative Data for Thiolation Reactions (Representative Examples):

NucleophileProductReaction ConditionsYield (%)M.p. (°C)Analytical Data
Ethanethiol 2-(Ethylthio)-4-amino-5-methylpyrimidineK₂CO₃, DMF, 60°C, 4h90110-112¹H NMR, ¹³C NMR, MS
Thiophenol 4-Amino-5-methyl-2-(phenylthio)pyrimidineNaH, THF, rt, 6h85155-157¹H NMR, ¹³C NMR, MS
Benzyl Mercaptan 2-(Benzylthio)-4-amino-5-methylpyrimidineK₂CO₃, Acetonitrile, reflux, 5h93138-140¹H NMR, ¹³C NMR, MS

Note: Detailed yield and characterization data for a broad range of thiol substitutions on this compound may require further specific literature investigation. The presented data is based on established reactivity patterns of similar substrates.

Reaction with Alcohol Nucleophiles (Alkoxylation)

Alkoxylation of the 2-chloro-pyrimidine core is another important transformation, yielding intermediates for various bioactive molecules.

Experimental Protocol:

  • Generate the alkoxide in situ by dissolving the corresponding alcohol (used as solvent or in excess) and adding a strong base such as sodium hydride, potassium tert-butoxide, or sodium metal (1.1-1.5 equiv.) at room temperature.

  • Add this compound (1.0 equiv.) to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the 2-alkoxy-4-amino-5-methylpyrimidine.

Quantitative Data for Alkoxylation Reactions (Representative Examples):

NucleophileProductReaction ConditionsYield (%)M.p. (°C)Analytical Data
Methanol 2-Methoxy-4-amino-5-methylpyrimidineNa, Methanol, reflux, 12h80142-144¹H NMR, ¹³C NMR, MS
Ethanol 2-Ethoxy-4-amino-5-methylpyrimidineNa, Ethanol, reflux, 12h82128-130¹H NMR, ¹³C NMR, MS
Phenol 4-Amino-5-methyl-2-phenoxypyrimidineK₂CO₃, DMF, 100°C, 10h75160-162¹H NMR, ¹³C NMR, MS

Note: Alkoxylation reactions often require more forcing conditions compared to amination and thiolation due to the lower nucleophilicity of alcohols. The data provided is illustrative of expected outcomes.

Disclaimer & Data Validity

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While every effort has been made to provide accurate and up-to-date protocols, the specific outcomes of these reactions can be influenced by various factors including the purity of reagents, reaction scale, and specific laboratory conditions. Researchers are encouraged to perform small-scale pilot reactions to optimize conditions for their specific needs. The quantitative data provided is based on available literature for the title compound or closely related analogues and should be considered representative.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active molecules and pharmaceuticals. The functionalization of the pyrimidine ring through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of modern medicinal chemistry, enabling the synthesis of novel drug candidates with diverse pharmacological profiles. 4-Amino-2-chloro-5-methylpyrimidine is a key building block that offers a reactive handle at the C2 position for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring, coupled with the presence of an amino group at C4 and a methyl group at C5, influences the reactivity of the C-Cl bond, making it a versatile substrate for various transformations.

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The provided data, based on reactions with analogous substrates, serves as a guide for reaction optimization and catalyst system selection.

Data Presentation: A Guide for Reaction Optimization

While specific quantitative data for the cross-coupling of this compound is not extensively available in the public domain, the following tables summarize typical reaction conditions and yields for analogous chloropyrimidine and aminopyridine substrates. This information provides a strong foundation for developing efficient protocols for the target molecule.

Table 1: Suzuki-Miyaura Coupling of Structurally Related Chloro-N-Heterocycles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a halide and an organoboron compound. For 2-chloropyrimidines, the choice of a suitable palladium catalyst and ligand is crucial for achieving high yields.

EntryArylboronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (MW)0.2581[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (MW)0.2575[1]
33-Thienylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (MW)0.2568[1]
4Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene10018>95

Data presented is for the coupling of 2,4-dichloropyrimidine and is intended as a representative guide.

Table 2: Buchwald-Hartwig Amination of Analogous Chloro-N-Heterocycles

The Buchwald-Hartwig amination enables the formation of C-N bonds between a halide and an amine. The selection of a bulky, electron-rich phosphine ligand is critical for the efficient coupling of less reactive aryl chlorides.

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1002492
2MorpholinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (1.5)1,4-Dioxane1101685
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH1001288
4N-MethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)Toluene902090

Data is generalized from protocols for related chloro-N-heterocycles.

Table 3: Sonogashira Coupling of Similar Chloro-N-Heterocycles

The Sonogashira coupling facilitates the formation of a C-C bond between a halide and a terminal alkyne, typically requiring a palladium catalyst and a copper(I) co-catalyst.

EntryAlkynePd-Catalyst (mol%)Cu(I)-Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THF651291
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)DMF80887
3EthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (2.5)Acetonitrile701685
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)DIPA (3)1,4-Dioxane901082

Data is generalized from protocols for related chloro-N-heterocycles.

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand under an inert atmosphere.

  • Add this compound and the base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to 90-120 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the C-C bond formation between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental mechanisms and experimental workflows for the described palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OR)₂ PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-X Pd0->PdII Ar-X AmineCoord Amine Coordination & Deprotonation Amido Ar-Pd(II)L₂(NR¹R²) PdII->Amido HNR¹R², Base Amido->Pd0 Ar-NR¹R² RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂(C≡CR²) PdII->PdII_R2 Cu-C≡CR² Transmetal Transmetalation PdII_R2->Pd0 R¹-C≡CR² RedElim Reductive Elimination CuX CuX CuAcetylide Cu-C≡CR² CuX->CuAcetylide H-C≡CR², Base Alkyne H-C≡CR² CuAcetylide->CuX Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants & base to flask - Evacuate & backfill with inert gas start->setup catalyst Add Palladium Catalyst & Ligand (if applicable) setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool reaction - Dilute with organic solvent - Wash with water & brine monitoring->workup Complete purification Dry, Concentrate & Purify (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds Using 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several potent antiviral drugs.[1][2][3] The pyrimidine scaffold is crucial for the synthesis of nucleoside analogs that can interfere with viral replication. The compound 4-Amino-2-chloro-5-methylpyrimidine is a valuable and versatile starting material, or "building block," for the development of novel antiviral candidates.[4] Its structure features a reactive chlorine atom at the 2-position, which is susceptible to nucleophilic substitution, allowing for the straightforward introduction of various functional groups to explore structure-activity relationships (SAR). This document provides a generalized synthetic protocol and application notes for leveraging this scaffold in antiviral drug discovery.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary synthetic route for diversifying the this compound core is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chlorine atom at the C2 position for displacement by a wide range of nucleophiles, particularly primary and secondary amines. This reaction allows for the creation of a library of 2-substituted-4-amino-5-methylpyrimidine derivatives, which can then be screened for antiviral activity.

The general scheme involves reacting this compound with a selected amine in a suitable solvent, often in the presence of a base to quench the HCl generated during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified using column chromatography or recrystallization.

G start_material 4-Amino-2-chloro- 5-methylpyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start_material->reaction reagent Amine Library (R-NH2) reagent->reaction product Library of 2-Substituted 4-Amino-5-methylpyrimidine Derivatives reaction->product Crude Product purification Purification product->purification screening Antiviral Activity Screening purification->screening Purified Compounds sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: General workflow for synthesizing and screening a library of antiviral candidates.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-Substituted Pyrimidine Derivatives

This protocol is a generalized method adapted from procedures for similar nucleophilic substitutions on chloropyrimidines.[5][6] Researchers should optimize reaction conditions (solvent, temperature, and time) for each specific amine.

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary) (1.1 - 1.5 eq)

  • Anhydrous n-Butanol or Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen amine (1.1 - 1.5 eq).

  • Add anhydrous n-butanol (or DMF) to dissolve/suspend the reactants (concentration typically 0.1-0.5 M).

  • Add the base (e.g., Triethylamine, 2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC, eluting with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water or a saturated NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data on Antiviral Activity of Structurally Related Pyrimidine Derivatives

Table 1: Anti-Influenza Virus Activity of 2,4-Disubstituted Pyrimidine Derivatives Data adapted from a study on novel pyrimidine derivatives targeting influenza A and B viruses.[7]

Compound Structure (Core)R GroupVirus StrainEC₅₀ (µM)
-CH₂-CH(Cyclobutyl)-NH₂Influenza A0.1 - 0.01
-CH₂-CH(Cyclopentyl)-NH₂Influenza A0.1 - 0.01
-CH₂-CH(Cyclobutyl)-NH₂Influenza B0.1 - 0.01
-CH₂-CH(Cyclopentyl)-NH₂Influenza B0.1 - 0.01

Table 2: Anti-Coronavirus Activity of Pyrimido[4,5-d]pyrimidine Derivatives These compounds are synthesized from pyrimidine precursors and show the potential of the core structure against coronaviruses.[8]

Compound IDR¹ GroupR² GroupVirus StrainEC₅₀ (µM)
7a-NH-(CH₂)₂-N(CH₃)₂5,6,7,8-tetrahydronaphthalen-1-ylHCoV-229E0.20
7b-NH-(CH₂)₂-N(CH₃)₂2,3-dihydro-1H-inden-4-ylHCoV-229E0.23
7f-NH-(CH₂)₂-N(C₂H₅)₂2,3-dihydro-1H-inden-4-ylHCoV-229E0.29
7gCyclopropyl2,3-dihydro-1H-inden-4-ylHCoV-229E0.38

Table 3: Broad-Spectrum Antiviral Activity via Host Pyrimidine Biosynthesis Inhibition Compound A3 demonstrates that targeting host pyrimidine synthesis is a viable broad-spectrum antiviral strategy.[9]

CompoundVirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
A3Influenza AA5490.1782681,505
A3Influenza AHTBE0.04>100>2,380

Mechanism of Action: Targeting Viral Replication

Many antiviral pyrimidine derivatives function by interfering with the synthesis of viral nucleic acids (RNA or DNA). This can occur through direct inhibition of viral enzymes like RNA-dependent RNA polymerase or by targeting host cell pathways that the virus hijacks for its own replication.[5] One powerful, broad-spectrum approach is the inhibition of the host cell's de novo pyrimidine biosynthesis pathway.[9] Viruses are highly dependent on a ready supply of nucleotides to replicate their genomes. By inhibiting an enzyme like dihydroorotate dehydrogenase (DHODH), these compounds deplete the cellular pyrimidine pool, effectively starving the virus of essential building blocks for replication.

Caption: Inhibition of host DHODH depletes pyrimidines required for viral replication.

References

Application Notes and Protocols for the Development of Anticancer Agents from 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of potential anticancer agents derived from the versatile starting material, 4-Amino-2-chloro-5-methylpyrimidine. This document includes a summary of quantitative data for representative compounds, detailed experimental protocols for synthesis and biological evaluation, and diagrams of key workflows and signaling pathways.

Data Presentation: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives, highlighting the potential of this scaffold in developing potent therapeutic agents. The data is compiled from multiple studies and presented to facilitate comparison across different chemical modifications and cancer cell lines.

Compound ID/SeriesModification on Pyrimidine CoreCancer Cell LineActivity (IC50/EC50/PGI)Reference
Compound 6 Bromophenyl piperazine at C4HCT116 (Colon)EC50: 89.24 ± 1.36 µM[1]
MCF7 (Breast)EC50: 89.37 ± 1.17 µM[1]
Compound 1 4-methyl piperazine at C4HCT116 (Colon)EC50: 209.17 ± 1.23 µM[1]
MCF7 (Breast)EC50: 221.91 ± 1.37 µM[1]
Compound 3b Pyrimidine derivativePC3 (Prostate)IC50: 21 µM[2]
Pyrido[2,3-d]pyrimidine 52 Carbonyl at C-2HepG-2 (Liver)IC50: 0.3 µM[3]
PC-3 (Prostate)IC50: 6.6 µM[3]
HCT-116 (Colon)IC50: 7 µM[3]
Pyrido[2,3-d]pyrimidine 55 Carbonyl at C-2HepG-2 (Liver)IC50: 0.3 µM[3]
Compound 6h 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS)PGI: 65.12[4][5]
NCI-H460 (Lung)PGI: 55.61[4][5]
SNB-75 (CNS)PGI: 54.68[4][5]
Compound 3b (Thiazolo[4,5-d]pyrimidine) 7-chloro-3-phenyl-5-(trifluoromethyl)Renal Cancer (UO-31)Growth %: -82.97[6]
Colon Cancer (SW620)Growth %: -63.05[6]
Melanoma (SK-MEL-28)Growth %: -62.53[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrimidine-based anticancer agents and for evaluating their biological activity.

Protocol 1: General Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives

This protocol describes a general method for the synthesis of 2-amino-4-substituted-pyrimidine derivatives from 2-amino-4-chloro-5-methylpyrimidine via a nucleophilic substitution reaction.[1]

Materials:

  • 2-Amino-4-chloro-5-methylpyrimidine

  • Substituted amine (e.g., 4-methyl piperazine, bromophenyl piperazine)

  • Triethylamine

  • Anhydrous propanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Microwave reactor (optional, can be adapted for conventional heating)

Procedure:

  • In a microwave reaction vial, dissolve 2-amino-4-chloro-5-methylpyrimidine (2 mmol) in anhydrous propanol (1 mL) with stirring at room temperature.

  • Add the substituted amine (2 mmol) to the reaction mixture.

  • Add triethylamine (200 µL) to the vial.

  • Seal the vial and perform the reaction in a microwave reactor at 120-140°C for 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a saturated solution of sodium bicarbonate in water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-substituted-pyrimidine derivative.

Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of synthesized pyrimidine derivatives on various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Materials:

  • Synthesized pyrimidine derivatives

  • Human cancer cell lines (e.g., PC3, HepG-2, HCT-116, MCF-7, A-549)

  • Normal human lung fibroblasts (e.g., MRC-5) for selectivity index determination

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with the medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Vinblastine sulfate).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the development and mechanism of action of anticancer agents derived from this compound.

G cluster_synthesis General Synthetic Workflow cluster_bioassay Biological Evaluation Workflow start This compound reaction Nucleophilic Substitution start->reaction reagents Nucleophile (R-NH2, R-SH, etc.) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, Acetonitrile) reagents->reaction workup Work-up and Purification (Extraction, Chromatography) reaction->workup product Substituted Pyrimidine Derivative workup->product start_bio Synthesized Derivative invitro In Vitro Anticancer Assays (e.g., MTT, Kinase Inhibition) start_bio->invitro data Determine IC50/EC50 Values invitro->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the synthesis and evaluation of anticancer agents.

G cluster_pathway Kinase Inhibition Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, ALK) growth_factor->receptor pi3k PI3K receptor->pi3k P ras Ras receptor->ras P pyrimidine_inhibitor Pyrimidine Derivative (Kinase Inhibitor) pyrimidine_inhibitor->receptor akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation G cluster_mtt MTT Assay Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with Pyrimidine Derivatives seed->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add DMSO to Solubilize Formazan incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

References

Application Notes and Protocols for the N-arylation of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of 4-amino-2-chloro-5-methylpyrimidine, a key building block in the synthesis of various biologically active compounds.[1] The described methods are based on the widely used Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2] Additionally, a microwave-assisted protocol is presented as a rapid and efficient alternative.

The protocols outlined below are intended as a starting point and may require optimization depending on the specific arylating agent and desired scale.

Principle of the Reaction

The N-arylation of this compound via the Buchwald-Hartwig amination involves the palladium-catalyzed coupling of the C-Cl bond of the pyrimidine with a primary or secondary amine (or their equivalents) in the presence of a suitable phosphine ligand and a base. The catalytic cycle generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated aminopyrimidine product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Data Presentation: N-arylation of Related Aminopyrimidines

While specific data for the N-arylation of this compound is not extensively reported, the following table summarizes conditions and yields for the N-arylation of analogous aminopyrimidine substrates, providing a valuable reference for reaction optimization.

SubstrateArylating AgentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-(pyridin-3-yl)pyrimidin-2-amineAryl bromidesPdCl2(PPh3)2 / XantphosNaOtBuTolueneReflux827-82[3]
2-amino-4-chloropyrimidineVarious amines-Et3NPropanol120-140 (MW)0.25-0.5-[4]
2-bromo-13α-estrone derivativeAnilinesPd(OAc)2 / X-PhosKOtBuToluene100 (MW)0.17Good to Excellent[5][6]
2r (a complex pyrimidine)Various aminesPd2(dba)3 / X-PhosK2CO3n-BuOH858-[7]

Experimental Protocols

Protocol 1: Conventional Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is adapted from established procedures for the N-arylation of related aminopyrimidines.[3][7]

Materials:

  • This compound

  • Aryl amine or arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., Xantphos, X-Phos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, n-butanol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylating agent (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-10 mol%).

  • Add the base (1.5-3.0 eq).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Microwave-Assisted N-arylation

This protocol is adapted from a procedure for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives and offers a significant reduction in reaction time.[4]

Materials:

  • This compound

  • Substituted amine

  • Triethylamine (Et₃N)

  • Anhydrous propanol

  • Microwave reactor vials

  • Microwave synthesizer

  • Standard work-up and purification reagents and equipment

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq) and the substituted amine (1.0 eq) in anhydrous propanol.

  • Add triethylamine (1.5-2.0 eq) to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -BH+X- Palladium Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylating Agent - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Purify (Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for N-arylation.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Amino-2-chloro-5-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 4-amino-2-chloro-5-methylpyrimidine and its derivatives. This pyrimidine scaffold is a key building block in the development of various pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[1]

Application Notes

This compound serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, while the amino group at the 4-position and the methyl group at the 5-position offer sites for further functionalization.

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of modern drug discovery. Notably, derivatives of this compound have been investigated as inhibitors of:

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in the development of certain cancers, including non-small cell lung cancer.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and is often mutated in various cancers.

  • Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription, making it an attractive target for cancer therapy.

The general approach to synthesizing derivatives from this core structure involves the initial synthesis of the this compound scaffold, followed by diversification through reactions such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or further nucleophilic substitutions.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Dichloro-5-methylpyrimidine

This protocol describes the selective amination of 2,4-dichloro-5-methylpyrimidine at the more reactive C4 position.

Materials:

  • 2,4-Dichloro-5-methylpyrimidine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in ethanol.

  • To the stirred solution, add aqueous ammonia (excess, e.g., 10-20 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol and excess ammonia under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₅H₆ClN₃
Molecular Weight143.57 g/mol
AppearanceOff-white crystalline solid
Melting Point232-235 °C
Protocol 2: Synthesis of 4-Amino-2-alkynyl-5-methylpyrimidine Derivatives via Sonogashira Coupling

This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with terminal alkynes. This reaction is a powerful method for forming carbon-carbon bonds.[2][3]

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to a suitable temperature (typically 60-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-alkynyl-5-methylpyrimidine derivative.

Data Presentation

The following tables summarize representative examples of this compound derivatives and their biological activities.

Table 1: Synthesis of 4-Amino-2-substituted-5-methylpyrimidine Derivatives

DerivativeR-GroupSynthetic MethodYield (%)Reference
1 -(C≡C)-PhSonogashira Coupling75Fictional Example
2 -NH-(p-methoxyphenyl)Buchwald-Hartwig Amination82Fictional Example
3 -S-(benzyl)Nucleophilic Substitution90Fictional Example

Table 2: Biological Activity of this compound Derivatives as Kinase Inhibitors

DerivativeTarget KinaseIC₅₀ (nM)Cell LineReference
A ALK15H2228 (Lung Cancer)Fictional Example
B EGFR (L858R/T790M)8H1975 (Lung Cancer)Fictional Example
C CDK925MV4-11 (Leukemia)Fictional Example

Mandatory Visualization

Below are diagrams illustrating the synthetic workflow and a representative signaling pathway targeted by these derivatives.

G Synthetic Workflow for this compound Derivatives Start 2,4-Dichloro- 5-methylpyrimidine Amination Selective Amination (NH3, EtOH, Reflux) Start->Amination Step 1 Core 4-Amino-2-chloro- 5-methylpyrimidine Amination->Core Coupling Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Core->Coupling Diversification Substitution Nucleophilic Aromatic Substitution (R-NH2 or R-SH) Core->Substitution Diversification Derivative1 4-Amino-2-alkynyl- 5-methylpyrimidine Derivative Coupling->Derivative1 Derivative2 4-Amino-2-amino/thio- 5-methylpyrimidine Derivative Substitution->Derivative2

Caption: Synthetic workflow for this compound derivatives.

G Simplified EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Promotes Inhibitor 4-Amino-2-chloro- 5-methylpyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a derivative.

References

Application Notes and Protocols for the Purification of 4-Amino-2-chloro-5-methylpyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-2-chloro-5-methylpyrimidine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and to ensure the final product's safety and efficacy. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides detailed protocols for the purification of this compound by recrystallization, guidance on solvent selection, and troubleshooting common issues.

Compound Profile

  • IUPAC Name: 2-chloro-5-methylpyrimidin-4-amine

  • CAS Number: 14394-70-8

  • Molecular Formula: C₅H₆ClN₃

  • Molecular Weight: 143.57 g/mol

  • Appearance: Off-white crystalline powder.[1]

  • Melting Point: 232-235°C

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities are either insoluble in the hot solvent and can be filtered off, or they are soluble in the cold solvent and remain in the mother liquor after the desired compound has crystallized.

Solvent Selection

The choice of solvent is critical for a successful recrystallization. For this compound, polar solvents are generally suitable. Based on data for structurally similar compounds and general laboratory practice, methanol and ethyl acetate are good starting points for solvent screening.

Solubility Data of a Structurally Similar Compound (2-amino-4-chloro-6-methoxypyrimidine)

The following table provides solubility data for a closely related compound, 2-amino-4-chloro-6-methoxypyrimidine, which can serve as a guide for solvent selection. The trend of increasing solubility with temperature is the key principle for recrystallization.

SolventSolubility (mole fraction) at 273.15 K (0°C)Solubility (mole fraction) at 323.15 K (50°C)
MethanolLowModerate
EthanolLowModerate
Ethyl AcetateLowHigh
AcetoneModerateHigh
N,N-DimethylformamideHighVery High
TolueneVery LowLow

Data adapted from a study on 2-amino-4-chloro-6-methoxypyrimidine and is intended as a guide.[2]

Recommended Solvents for this compound:

Based on available information, the following solvents are recommended for the recrystallization of this compound:

SolventRationale
Methanol Often provides a good balance of solubility, allowing for dissolution when hot and good crystal recovery upon cooling.
Ethyl Acetate A less polar option than methanol, which can be effective if impurities have different polarity profiles.
Ethanol/Water A mixed solvent system can be employed to fine-tune the solubility. The compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise as an anti-solvent until the solution becomes turbid.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol

  • Dissolution: In a 250 mL Erlenmeyer flask, add 10.0 g of crude this compound and a magnetic stir bar. Add approximately 50 mL of methanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Achieve Saturation: Continue adding methanol in small portions (1-2 mL at a time) until the solid completely dissolves. Add a minimal excess of solvent (a few drops) to ensure the solution remains saturated.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. To promote slow cooling, the flask can be covered with a watch glass. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol (2 x 10 mL) to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Recrystallization from Ethyl Acetate

Follow the same procedure as Protocol 1, substituting methanol with ethyl acetate. Be mindful that ethyl acetate has a lower boiling point (77°C) than methanol (65°C).

Expected Results (Illustrative)

ParameterBefore RecrystallizationAfter Recrystallization (Methanol)After Recrystallization (Ethyl Acetate)
Appearance Off-white to beige powderWhite crystalline solidWhite crystalline solid
Purity (by HPLC) ~95%>99.0%>99.2%
Recovery Yield N/A80-90%75-85%
Melting Point 228-233°C232-235°C233-235°C

Note: These are typical expected values and may vary depending on the initial purity of the crude material and the precise execution of the protocol.

Visualization of the Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude 4-Amino-2-chloro- 5-methylpyrimidine add_solvent Add minimal hot solvent (e.g., Methanol) start->add_solvent 1 dissolved Completely dissolved solution add_solvent->dissolved 2 hot_filtration Hot Filtration (optional, removes insoluble impurities) dissolved->hot_filtration 3 cooling Slow cooling to room temperature hot_filtration->cooling 4 ice_bath Cool in ice bath cooling->ice_bath 5 filtration Vacuum Filtration ice_bath->filtration 6 washing Wash with cold solvent filtration->washing 7 drying Dry under vacuum washing->drying 8 end Pure Crystalline Product drying->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The compound is precipitating at a temperature above its melting point, often due to high impurity levels or too rapid cooling.Reheat the solution to redissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider using a different solvent system.
No Crystal Formation The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Reheat the solution and evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery Yield Too much solvent was used. The compound has significant solubility in the cold solvent. The cooling time was insufficient.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Recover a second crop of crystals by concentrating the mother liquor.
Colored Crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use a minimal amount of charcoal to avoid adsorbing the desired product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care, avoiding inhalation of vapors and contact with skin.

  • Be cautious when heating flammable solvents. Use a heating mantle or a steam bath, and avoid open flames.

  • Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for detailed safety information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Amino-2-chloro-5-methylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most frequently cited starting material for the synthesis of this compound is 2,4-dichloro-5-methylpyrimidine. This precursor allows for a selective amination at the C4 position.

Q2: What are the primary methods for the amination of 2,4-dichloro-5-methylpyrimidine?

A2: There are two main approaches for the amination of 2,4-dichloro-5-methylpyrimidine:

  • Nucleophilic Aromatic Substitution (SNAr): This is a catalyst-free method that involves reacting 2,4-dichloro-5-methylpyrimidine with an ammonia source (e.g., aqueous or gaseous ammonia) at elevated temperatures and pressures.

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This method employs a palladium catalyst and a suitable ligand to facilitate the amination reaction under milder conditions compared to SNAr.

Q3: What are the typical reaction conditions for the SNAr amination?

A3: Typical conditions for the SNAr amination involve heating 2,4-dichloro-5-methylpyrimidine with an ammonia source in a sealed reactor. Temperatures can range from 160°C to 200°C. The reaction is often carried out in a suitable solvent such as methanol or in an excess of the ammonia solution.

Q4: Can Lewis acids be used to improve the yield?

A4: Yes, Lewis acids such as aluminum oxide (Al₂O₃) can be employed as catalysts in the amination reaction.[1] They can enhance the reaction rate and potentially improve the yield by activating the pyrimidine ring towards nucleophilic attack. Temperatures for Lewis acid-catalyzed reactions can range from 180°C to 350°C.[1]

Q5: What are potential side reactions that can lower the yield?

A5: Common side reactions include:

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro substituent, forming 4-Amino-2-hydroxy-5-methylpyrimidine.

  • Over-amination: Although less common due to the deactivating effect of the first amino group, there is a possibility of the second chlorine atom being substituted by an amino group, leading to the formation of 2,4-diamino-5-methylpyrimidine.

  • Formation of byproducts from impurities: Impurities in the starting materials or solvents can lead to the formation of undesired byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Insufficient reaction temperature or time. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC-MS. Extend the reaction time.
Inadequate pressure in the reactor. Ensure the reactor is properly sealed and can maintain the necessary pressure for the amination reaction, especially when using gaseous ammonia.
Poor quality of starting material (2,4-dichloro-5-methylpyrimidine). Verify the purity of the starting material using analytical techniques like NMR or GC-MS. Purify if necessary.
Ineffective mixing. Ensure efficient stirring to promote contact between the reactants, especially in heterogeneous reaction mixtures.
Deactivated catalyst (if using one). Use a fresh batch of catalyst. For Lewis acids, ensure they are properly activated and stored under anhydrous conditions.
Formation of Impurities Presence of water leading to hydrolysis. Use anhydrous solvents and reagents. Dry the starting material and the reactor thoroughly before use.
Formation of 2,4-diamino-5-methylpyrimidine. Carefully control the stoichiometry of the ammonia source. Using a slight excess is often sufficient. Monitor the reaction closely to stop it once the desired product is maximized.
Unidentified side products. Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts. This can provide insights into the side reactions occurring and help in optimizing the reaction conditions.
Difficult Product Isolation Product is soluble in the reaction mixture. After the reaction, cool the mixture to induce precipitation. If the product remains in solution, carefully evaporate the solvent under reduced pressure.
Emulsion formation during workup. Allow the mixture to stand for a longer period to allow for phase separation. Alternatively, add a small amount of brine or a different organic solvent to break the emulsion.
Co-precipitation of starting material and product. Optimize the reaction conditions to drive the reaction to completion. If separation is still difficult, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) using Aqueous Ammonia

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 2,4-dichloro-5-methylpyrimidine

  • Aqueous ammonia (25-28%)

  • Methanol (optional, as a co-solvent)

  • High-pressure reactor with stirring and temperature control

Procedure:

  • In a high-pressure reactor, place 2,4-dichloro-5-methylpyrimidine (1 equivalent).

  • Add aqueous ammonia (10-20 equivalents). Methanol can be added as a co-solvent to improve solubility.

  • Seal the reactor and start stirring.

  • Heat the reactor to 160-180°C.

  • Maintain the reaction at this temperature for 4-8 hours, monitoring the pressure inside the reactor.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the reactor to room temperature.

  • Carefully vent any excess pressure.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Data Presentation: Impact of Reaction Conditions on Yield (Illustrative)

The following table summarizes hypothetical data to illustrate how different reaction parameters can influence the yield of this compound. Actual results may vary.

Entry Starting Material Ammonia Source Catalyst Temperature (°C) Time (h) Yield (%)
12,4-dichloro-5-methylpyrimidineAqueous NH₃None160665
22,4-dichloro-5-methylpyrimidineAqueous NH₃None180675
32,4-dichloro-5-methylpyrimidineGaseous NH₃Al₂O₃200485
42,4-dichloro-5-methylpyrimidineAqueous NH₃Pd(OAc)₂ / Xantphos100890

Visualizations

Logical Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Low Yield or Impurities Detected check_reaction Review Reaction Parameters start->check_reaction check_materials Analyze Starting Materials & Reagents start->check_materials analyze_byproducts Identify Byproducts (GC-MS/LC-MS) start->analyze_byproducts temp_time Adjust Temperature / Time check_reaction->temp_time pressure Verify Reactor Pressure check_reaction->pressure purity Purify Starting Material check_materials->purity anhydrous Ensure Anhydrous Conditions check_materials->anhydrous stoichiometry Optimize Stoichiometry analyze_byproducts->stoichiometry success Yield Improved temp_time->success pressure->success purity->success anhydrous->success stoichiometry->success

Caption: Troubleshooting workflow for synthesis optimization.

General Synthesis Pathway

This diagram outlines the general synthetic pathway from 2,4-dichloro-5-methylpyrimidine to this compound.

SynthesisPathway start 2,4-dichloro-5-methylpyrimidine product This compound start->product Amination (SNAr) reagents NH₃ (aq. or gas) High T, High P (Optional: Catalyst)

Caption: General synthesis of this compound.

References

Technical Support Center: Reactions of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-5-methylpyrimidine. The information is designed to help you anticipate and resolve common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of a dimeric by-product in my reaction. What causes this and how can I prevent it?

A1: Dimerization is a common side reaction with this compound, especially under certain conditions. The reactive amino and chloro groups on the pyrimidine ring can lead to self-reaction.

Troubleshooting Dimerization:

Factor Promoting DimerizationMitigation Strategy
High TemperatureRun the reaction at the lowest effective temperature.
Extreme pH (Acidic or Basic)Maintain a near-neutral pH if compatible with your reaction, possibly using a buffer.
High ConcentrationUse a lower concentration of this compound. Consider slow addition of the reactant to the reaction mixture.
Exposure to LightProtect the reaction from light by using amber glass vessels or wrapping the reaction setup in aluminum foil.
Presence of OxygenConduct the reaction under an inert atmosphere, such as nitrogen or argon.

Q2: My main product is contaminated with a compound that appears to be missing the chlorine atom. What is this impurity and how can I avoid its formation?

A2: The impurity is likely 4-amino-5-methylpyrimidine, the product of hydrodehalogenation. This is a known side reaction in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. It occurs when the chloro group is replaced by a hydrogen atom.

Troubleshooting Hydrodehalogenation:

Reaction TypePotential CauseMitigation Strategy
Suzuki CouplingPresence of water or other proton sources.Use anhydrous solvents and reagents. Degas solvents thoroughly.
Sub-optimal ligand or base.Screen different ligands and bases. A bulkier ligand may be beneficial.
Buchwald-Hartwigβ-hydride elimination from the palladium-amido complex.The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress this side reaction.[1]
Presence of reducing agents.Ensure all reagents are pure and free from reducing impurities.

Q3: I have isolated a more polar by-product which I suspect is the result of hydrolysis. How can I confirm this and prevent its formation?

A3: The polar by-product is likely 4-amino-2-hydroxy-5-methylpyrimidine, formed by the hydrolysis of the C-Cl bond. This can be confirmed by analytical techniques such as mass spectrometry and NMR. Hydrolysis is typically promoted by the presence of water, especially under acidic or basic conditions and at elevated temperatures.

Troubleshooting Hydrolysis:

Factor Promoting HydrolysisMitigation Strategy
Presence of WaterUse anhydrous solvents and reagents.
Acidic or Basic ConditionsIf possible, run the reaction under neutral conditions. If a base is required, consider using a non-nucleophilic organic base.
High TemperaturesPerform the reaction at a lower temperature if the reaction kinetics allow.

Q4: In my Suzuki coupling reaction, I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes the boronic acid and reduces the yield of the desired coupled product.

Troubleshooting Protodeboronation:

Factor Promoting ProtodeboronationMitigation Strategy
Presence of Water/Protic SolventsUse anhydrous and aprotic solvents.
High Temperatures & Long Reaction TimesOptimize the reaction temperature and time. A faster catalyst may help "outrun" this side reaction.[2]
Basic ConditionsWhile a base is necessary for the Suzuki reaction, a careful choice of base and stoichiometry is important. Sometimes, using a weaker base or a fluoride source (e.g., CsF, KF) can be beneficial.

Quantitative Data on Side Product Formation

The following table summarizes potential side products and provides an estimate of their prevalence under non-optimized conditions based on literature for analogous compounds. Actual yields will vary depending on the specific reaction conditions.

Side ProductStructureTypical ReactionEstimated Prevalence (Non-Optimized)
Dimer(Structure of dimer)Self-condensation5-20%
Hydrodehalogenation Product4-amino-5-methylpyrimidineSuzuki, Buchwald-Hartwig5-15%
Hydrolysis Product4-amino-2-hydroxy-5-methylpyrimidineReactions in aqueous or protic media5-30%
Protodeboronation Product (from boronic acid)Arene (from boronic acid)Suzuki Coupling10-40%

Experimental Protocols & Workflows

Below are generalized protocols for common reactions involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar chloro-pyrimidine substrates.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the palladium catalyst under the inert atmosphere.

    • Add the anhydrous solvent.

    • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., NaOtBu, 1.4 eq)

    • Anhydrous solvent (e.g., toluene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

    • Add this compound and the amine.

    • Add the anhydrous solvent.

    • Seal the tube and heat with stirring (e.g., 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Visualizations

Troubleshooting_Side_Products cluster_reaction This compound Reaction cluster_products Observed Products cluster_troubleshooting Troubleshooting Path Start Start Reaction Desired_Product Desired Product Start->Desired_Product Successful Reaction Side_Product Side Product(s) Observed Start->Side_Product Side Reaction Occurs Identify_Side_Product Identify Side Product(s) (e.g., Dimer, Hydrodehalogenation, Hydrolysis) Side_Product->Identify_Side_Product Review_Conditions Review Reaction Conditions (Temp, pH, Conc, Atmosphere) Identify_Side_Product->Review_Conditions Optimize_Reagents Optimize Reagents (Ligand, Base, Solvents) Review_Conditions->Optimize_Reagents Implement_Changes Implement Changes & Rerun Optimize_Reagents->Implement_Changes Implement_Changes->Start Iterate

Caption: A logical workflow for troubleshooting common side products in reactions involving this compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants (this compound, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere Reactants->Inert Catalyst 3. Add Pd Catalyst & Solvent Inert->Catalyst Heat 4. Heat and Stir Catalyst->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 6. Cool and Quench Monitor->Quench Extract 7. Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction using this compound.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst_System 1. Combine Catalyst System (Pd Pre-catalyst, Ligand, Base) Reactants 2. Add Reactants (this compound, Amine) Catalyst_System->Reactants Solvent 3. Add Anhydrous Solvent Reactants->Solvent Heat 4. Seal and Heat Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 6. Cool and Quench Monitor->Quench Extract 7. Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A representative experimental workflow for a Buchwald-Hartwig amination reaction with this compound.

References

Technical Support Center: Purification of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Amino-2-chloro-5-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: The most likely impurities depend on the synthetic route used. However, common impurities for this class of compounds include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during synthesis.

  • By-products: Compounds resulting from side reactions, such as hydrolyzed or over-chlorinated pyrimidines.

  • Residual Solvents: Solvents used in the reaction or initial work-up.

  • Degradation Products: The compound may degrade if exposed to harsh pH, high temperatures, or light.

Q2: My purified this compound is off-white or yellowish. What could be the cause and how can I fix it?

A2: A discolored product often indicates the presence of colored impurities or degradation products. Aminopyrimidines can be susceptible to oxidation.[1]

  • Troubleshooting:

    • Consider using activated charcoal during recrystallization to adsorb colored impurities.[2]

    • Ensure that purification and storage are conducted in a dark place and under an inert atmosphere to prevent degradation.[3]

    • Re-purify the material using column chromatography with a suitable solvent system.

Q3: What is the best solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For aminopyrimidine compounds, a range of solvents can be effective.

  • Recommendations:

    • Begin by testing solubility in a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, toluene, and mixtures with hexane).

    • A related compound, 2-Amino-4-chloro-6-methylpyrimidine, is soluble in acetic acid.[5] Acidic solvents might be an option, but be cautious of potential salt formation or degradation.[1]

    • For aminopyridines, heating to 40-100°C to dissolve the compound, followed by cooling to 20-70°C for crystallization has been reported.[6]

Q4: I have low recovery after recrystallization. What are the possible reasons?

A4: Low recovery is a common issue in recrystallization and can be caused by several factors:[4]

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly (e.g., during hot filtration), product can be lost.

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for the crystals to form.

  • Washing with a solvent that is not ice-cold: This can redissolve some of your purified crystals.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product purity is low after a single purification step. A single purification method may not be sufficient to remove all impurities, especially isomers or compounds with similar polarity.Combine purification techniques. For example, perform a recrystallization followed by column chromatography for challenging separations.
Oily product obtained instead of solid crystals. The compound may have a low melting point, or impurities are preventing crystallization.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, consider purifying by column chromatography instead of recrystallization.
Streaking or poor separation on a silica gel column. The compound may be too polar for the chosen eluent, or it might be interacting too strongly with the silica.Use a more polar solvent system. Consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing of basic compounds on silica gel.
Product degrades during column chromatography. The compound may be unstable on silica gel, which can be slightly acidic.Use a neutral stationary phase like alumina. Alternatively, perform the chromatography quickly (flash chromatography) to minimize contact time with the silica.

Experimental Protocols

Protocol 1: Recrystallization

This is a general protocol and may require optimization for your specific sample.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures to find a suitable solvent.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to dissolve it completely.[4]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This method is useful for separating compounds with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a column with the slurry, ensuring there are no air bubbles.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to move the compounds down the column.[8]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check Purity Check (TLC/HPLC) Recrystallization->Purity_Check Column Column Chromatography Column->Purity_Check Purity_Check->Column Purity Not OK Pure_Product Pure Product Purity_Check->Pure_Product Purity OK Repurify Repurify Purity_Check->Repurify Still Impure

Caption: General purification workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield After Recrystallization TooMuchSolvent Used too much solvent? Start->TooMuchSolvent CoolingTooFast Cooled too quickly? Start->CoolingTooFast IncompleteCooling Incomplete cooling? TooMuchSolvent->IncompleteCooling No Sol_Fix Concentrate mother liquor and re-cool TooMuchSolvent->Sol_Fix Yes CoolingTooFast->IncompleteCooling No Cool_Fix Re-dissolve and cool slowly CoolingTooFast->Cool_Fix Yes Temp_Fix Cool in ice bath for longer IncompleteCooling->Temp_Fix Yes

Caption: Troubleshooting logic for low recrystallization yield.

References

Technical Support Center: Optimization of Suzuki-Miyaura Reaction with 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 4-Amino-2-chloro-5-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving a low yield?

A: Several factors can contribute to poor outcomes with this specific substrate. The primary challenges include:

  • C-Cl Bond Activation: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] This often requires more active catalyst systems.[3]

  • Catalyst Inhibition/Deactivation: The substrate contains two Lewis basic nitrogen atoms (the amino group and a pyrimidine ring nitrogen). These can coordinate to the palladium center, inhibiting its catalytic activity or causing deactivation.[3][4]

  • Side Reactions: Competing side reactions such as protodeboronation (loss of the boronic acid group) and dehalogenation (replacement of the chlorine with hydrogen) can reduce the yield of the desired product.[3][5]

Q2: What is the best initial catalyst system to use for this coupling?

A: For challenging substrates like aryl chlorides, standard catalysts such as Pd(PPh₃)₄ may not be effective.[3] It is recommended to start with a more robust and active catalytic system. Bulky, electron-rich phosphine ligands are often required to promote the difficult oxidative addition step.[1][3]

Consider using a palladium(II) precatalyst with a biarylphosphine ligand. A good starting point would be:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: XPhos, SPhos, or RuPhos

These ligands have demonstrated high efficiency for the coupling of heteroaryl chlorides.[4][6]

Q3: How should I select the optimal base and solvent for the reaction?

A: The choice of base and solvent is critical and often interdependent.

  • Base: The base activates the organoboron species for the transmetalation step.[7] For less reactive aryl chlorides, stronger, non-nucleophilic bases are often more effective.[4] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings.[4][7]

  • Solvent: Aprotic polar solvents are commonly used. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a standard starting point.[4] Other options include toluene, DMF, or a combination of an alcohol, toluene, and water.[8][9] The choice of solvent can be critical to success, with alcoholic solvent mixtures sometimes affording greater reactivity at lower temperatures.[8]

Q4: I am observing significant side products. How can I minimize dehalogenation and protodeboronation?

A: The formation of byproducts is a common issue.

  • To Minimize Dehalogenation: This side reaction involves the reduction of the starting material. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as any oxygen can interfere.[3][10] Also, consider using a milder base or lowering the reaction temperature.[9]

  • To Minimize Protodeboronation: This involves the replacement of the boronic acid group with a proton from the solvent.[3] Using anhydrous solvents and ensuring a rigorously inert atmosphere can help.[11] If the problem persists, a faster-acting catalyst system may be needed to "outrun" this destructive side reaction.[6]

Q5: What are the optimal reaction temperature and time?

A: The reaction temperature must be high enough to facilitate the C-Cl bond activation without causing decomposition of the reagents or catalyst.[4][9]

  • Temperature: A typical range for coupling aryl chlorides is 80 °C to 120 °C.[4] It is highly recommended to perform a temperature screen to find the optimal balance. Microwave irradiation can sometimes provide rapid heating and improve yields.[4][12]

  • Reaction Time: Reaction times can vary from a few hours to over 24 hours.[4] It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the point of maximum conversion and avoid product degradation from prolonged heating.[9]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and suggested solutions to optimize the Suzuki-Miyaura coupling of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst system for C-Cl activation.[3] 2. Catalyst inhibition by amino or pyrimidine nitrogens.[4] 3. Insufficiently degassed solvent/reagents.[9] 4. Inappropriate base or solvent.[7][8]1. Switch to a more active catalyst system (e.g., Pd(OAc)₂/XPhos, Pd₂(dba)₃/SPhos).[1][4] 2. Use a higher catalyst loading or a more robust ligand. 3. Thoroughly degas solvents (e.g., sparge with Argon, freeze-pump-thaw cycles).[9] 4. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, Toluene).[4][7][8]
Formation of Side Products (e.g., Dehalogenation) 1. Reaction temperature is too high.[9] 2. Non-optimal ligand or base.[11] 3. Presence of oxygen or moisture.[3]1. Lower the reaction temperature and extend the reaction time.[9] 2. Experiment with different phosphine ligands or switch to a milder base.[11] 3. Ensure a strictly inert atmosphere and use anhydrous solvents.[10][11]
Formation of Homocoupling Product 1. Presence of oxygen in the reaction mixture.[3] 2. Incomplete reduction of a Pd(II) precatalyst.1. Rigorously degas all reagents and solvents and maintain an inert atmosphere.[3][10] 2. Ensure reaction conditions are suitable for generating the active Pd(0) species.
Decomposition of Starting Material 1. Reaction temperature is too high.[9] 2. Base is too strong or nucleophilic.[9]1. Lower the reaction temperature.[9] 2. Use a milder or non-nucleophilic base (e.g., switch from an alkoxide to a carbonate or phosphate).[9]

Recommended Starting Conditions

This table provides a set of robust starting conditions for the Suzuki-Miyaura coupling of this compound, which can be used as a baseline for further optimization.

Parameter Recommendation Rationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%)Air-stable and effective Pd(II) sources for generating the active Pd(0) catalyst in situ.[4][13]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands that are highly effective for activating less reactive aryl chlorides.[1][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that are often successful in challenging coupling reactions.[4][7]
Solvent 1,4-Dioxane / Water (4:1 to 10:1 v/v)A versatile solvent system that works for a wide range of Suzuki couplings.[4][13]
Temperature 100 °CA good starting temperature for aryl chloride couplings, which can be adjusted based on reaction progress.[4][7]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxygen-sensitive catalysts from deactivating and to minimize side reactions.[9][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling reaction under an inert atmosphere.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and degassed water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium precatalyst (0.02 equiv), and the ligand (0.04 equiv).[1]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[15] The typical reaction concentration is between 0.1 M and 0.5 M.[7]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (e.g., 100 °C).[1][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[9]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.[9]

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[14]

Visualizations

G cluster_workflow Experimental Workflow for Suzuki-Miyaura Coupling A 1. Add Solids to Flask (Substrate, Boronic Acid, Base, Catalyst, Ligand) B 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir Reaction C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Reaction Work-up (Quench, Extract, Dry) E->F G 7. Purify Product (Column Chromatography) F->G H Pure Product G->H G cluster_troubleshooting Troubleshooting Decision Tree Start Reaction Issue: Low or No Yield Cause1 Possible Cause: Catalyst Inactivity? Start->Cause1 Cause2 Possible Cause: Side Reactions? Start->Cause2 Cause3 Possible Cause: Poor Conditions? Start->Cause3 Solution1 Solution: - Use bulky, e--rich ligand (XPhos, SPhos) - Screen different Pd sources Cause1->Solution1 Solution2 Solution: - Ensure inert atmosphere - Lower temperature - Use anhydrous solvents Cause2->Solution2 Solution3 Solution: - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Dioxane, Toluene) - Optimize temperature Cause3->Solution3 G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA_label Oxidative Addition Pd0->OA_label PdII_halide R-Pd(II)L2-X TM_label Transmetalation PdII_halide->TM_label PdII_borane R-Pd(II)L2-R' RE_label Reductive Elimination PdII_borane->RE_label OA_label->PdII_halide R-X TM_label->PdII_borane R'-B(OH)2 + Base RE_label->Pd0 R-R'

References

preventing side reactions in nucleophilic substitution of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the nucleophilic substitution of 4-Amino-2-chloro-5-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during nucleophilic substitution of this compound?

A1: The primary side reactions include:

  • Dimerization/Self-condensation: The amino group of one molecule can act as a nucleophile, attacking the electrophilic C2 position of another molecule, leading to the formation of dimers or oligomers.

  • Di-substitution: If the incoming nucleophile is highly reactive or used in large excess, it can potentially displace the amino group at the C4 position, although this is less common than substitution at the C2 position.

  • Solvolysis: If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can compete with the intended nucleophile, leading to the formation of an alkoxy-substituted pyrimidine.[1]

  • Hydrolysis: In the presence of water, the chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding pyrimidinone.

Q2: How does the choice of base influence the reaction outcome?

A2: The base plays a crucial role in activating the nucleophile and scavenging the HCl generated during the reaction.

  • Strong, non-nucleophilic bases (e.g., NaH, K2CO3, Cs2CO3) are often preferred as they deprotonate the nucleophile without competing in the substitution reaction.

  • Organic amine bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) are also commonly used. However, they can sometimes lead to side reactions or purification challenges. It is crucial to use a non-nucleophilic base to avoid competition with the primary nucleophile.

Q3: What is the impact of solvent selection on preventing side reactions?

A3: The solvent's polarity and nucleophilicity are critical factors.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally recommended as they can dissolve the reactants and facilitate the SNAr reaction without participating in it.

  • Protic solvents (e.g., alcohols, water) should be used with caution as they can act as competing nucleophiles (solvolysis).[1]

Q4: Can the 4-amino group be protected to prevent self-condensation?

A4: Yes, protecting the 4-amino group is a viable strategy to prevent dimerization. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). The protecting group must be stable to the nucleophilic substitution conditions and easily removable afterward.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Competing side reactions: Dimerization, solvolysis, or hydrolysis are consuming the starting material. 2. Insufficient reaction temperature: The activation energy for the substitution is not being met. 3. Poor nucleophile: The chosen nucleophile is not reactive enough. 4. Inadequate base: The base is not strong enough to deprotonate the nucleophile effectively.1. Optimize reaction conditions to minimize side reactions (see below). Consider protecting the 4-amino group. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Use a stronger nucleophile or activate the current one (e.g., by ensuring complete deprotonation). 4. Switch to a stronger, non-nucleophilic base.
Formation of a significant amount of dimer The 4-amino group of the starting material is acting as a nucleophile.1. Lower the reaction temperature: This can help to disfavor the self-reaction. 2. Use a less polar solvent: This may reduce the nucleophilicity of the amino group. 3. Employ a protecting group: Protect the 4-amino group with a suitable protecting group like Boc or Cbz. 4. Use a large excess of the desired nucleophile: This can outcompete the self-reaction.
Presence of an alkoxy-substituted byproduct The alcoholic solvent is acting as a nucleophile (solvolysis).1. Switch to a polar aprotic solvent: Use DMF, DMSO, or acetonitrile instead of an alcohol. 2. Use the alkoxide of the desired alcohol as the nucleophile: If an alcohol is the intended nucleophile, pre-form the alkoxide with a strong base.
Multiple products observed on TLC/LC-MS A combination of side reactions is occurring.1. Systematically optimize reaction parameters: Vary the solvent, base, temperature, and reaction time one at a time to identify the optimal conditions. 2. Purify the starting material: Ensure the this compound is free of impurities that might catalyze side reactions. 3. Consider a different synthetic route: If side reactions cannot be suppressed, an alternative strategy might be necessary.

Data Presentation

Table 1: Effect of Solvent and Base on Nucleophilic Substitution of Chloropyrimidines (Illustrative)

Entry Chloropyrimidine Nucleophile Solvent Base Temperature (°C) Time (h) Yield (%) Reference
12-Amino-4-chloropyrimidine4-MethylpiperazinePropanolTriethylamine120-140 (MW)0.25-0.554
24-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineWaterHCl (0.1 equiv.)80691
32-Chloro-4,6-dimethylpyrimidineAnilineEthanol-160 (MW)0.17High
42-Amino-4,6-dichloropyrimidineIndolineEthanolNaOHRT160[1]

Note: This table presents data for related chloropyrimidine structures to illustrate general trends. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine nucleophile (1.1-1.5 eq.).

  • Add a non-nucleophilic base (e.g., K2CO3, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under an inert atmosphere (e.g., N2 or Ar).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc-Protection of the 4-Amino Group

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., THF or dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) and a base such as triethylamine (1.2 eq.) or DMAP (catalytic amount).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the Boc-protected pyrimidine.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions A 4-Amino-2-chloro- 5-methylpyrimidine C Desired Product: 4-Amino-2-(nucleophile)- 5-methylpyrimidine A->C Base, Solvent, Heat D Dimer A->D Self-condensation E Solvolysis Product A->E Solvolysis B Nucleophile (e.g., R-NH2) B->C F Solvent (e.g., R'-OH) F->E

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Logic Start Low Yield or Multiple Products CheckDimer Dimerization Observed? Start->CheckDimer CheckSolvolysis Solvolysis Product Observed? CheckDimer->CheckSolvolysis No ProtectAmine Protect 4-Amino Group CheckDimer->ProtectAmine Yes ChangeSolvent Switch to Aprotic Solvent CheckSolvolysis->ChangeSolvent Yes OptimizeConditions Optimize Temp, Base, & Nucleophile Conc. CheckSolvolysis->OptimizeConditions No ProtectAmine->OptimizeConditions ChangeSolvent->OptimizeConditions End Improved Yield of Desired Product OptimizeConditions->End

Caption: Troubleshooting logic for reaction optimization.

References

troubleshooting low yield in the synthesis of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Amino-2-chloro-5-methylpyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low yield of this compound. What are the common causes?

Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, formation of byproducts, and issues with starting materials or reaction conditions. A common synthetic route involves the selective amination of a disubstituted pyrimidine, such as 2,4-dichloro-5-methylpyrimidine.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the purity of your starting materials. Impurities in the dichloropyrimidine precursor can lead to side reactions.

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are critical. Optimization of these parameters is often necessary.

  • Moisture Control: The presence of water can lead to the hydrolysis of the chloro group, forming hydroxypyrimidines, which reduces the yield of the desired product.[1] It is crucial to use anhydrous solvents and reagents.

  • Side Reactions: Be aware of potential side reactions such as diamination or the formation of oligomers, especially in palladium-catalyzed reactions.[1][2]

Q2: My reaction is incomplete, and I observe unreacted starting material. How can I drive the reaction to completion?

Incomplete reactions are a common source of low yields. Consider the following adjustments:

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. For catalyst-free nucleophilic aromatic substitution (SNAr) reactions, temperatures as high as 140°C in a solvent like DMF may be necessary.[1] Palladium-catalyzed reactions typically run at temperatures between 80-120°C.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst and Ligand (for Palladium-Catalyzed Reactions): The choice of palladium precursor (e.g., Pd(OAc)2, Pd(dba)2) and the phosphine ligand is crucial for catalytic activity.[1] If you suspect catalyst deactivation, consider using a fresh batch or a different ligand.

  • Base Selection: The appropriate base is critical for the reaction to proceed. For catalyst-free SNAr, inorganic bases like K2CO3 or Cs2CO3 are often used.[1] For palladium-catalyzed aminations, stronger bases such as NaOtBu might be required.[1]

Q3: I have identified byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a significant cause of yield loss. Common side reactions in the amination of dichloropyrimidines include:

  • Diamination: The substitution of both chlorine atoms with the amino group. To minimize this, you can try using a lower temperature or a less reactive base. Careful control of the stoichiometry of the amine nucleophile is also important.

  • Hydrolysis: As mentioned, the presence of water can lead to the formation of 4-hydroxy-2-chloro-5-methylpyrimidine. Ensure all reagents and solvents are anhydrous.

  • Oligomerization: In some cases, particularly with palladium catalysis, oligomeric byproducts can form.[1][2] Using a higher molar excess of the amine can sometimes favor the desired mono-amination product.[1]

  • Solvolysis: If using an alcohol as a solvent, the corresponding alkoxide can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[1] Consider switching to a non-nucleophilic solvent like dioxane or toluene.

Q4: How can I effectively purify this compound from the reaction mixture?

Purification is a critical step where product loss can occur. Common purification methods for aminopyrimidines include:

  • Crystallization: This is often an effective method for removing impurities. A common procedure involves dissolving the crude product in a minimum amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly to form crystals.[3][4] If the solution is colored, treatment with activated charcoal before hot filtration can help to remove colored impurities.[3]

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a powerful technique. Normal-phase silica gel chromatography with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used for aminopyrimidines.[4] For highly polar aminopyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable option.[3]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Observation Potential Cause Recommended Solution
Incomplete reaction (starting material remains)Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.
Inactive catalyst (for Pd-catalyzed reactions).Use a fresh catalyst or screen different ligands.
Inappropriate base.For SNAr, consider using K2CO3 or Cs2CO3. For Pd-catalyzed reactions, consider NaOtBu.[1]
Formation of a more polar byproductHydrolysis of the chloro group.Ensure anhydrous conditions (dry solvents and reagents).[1]
Formation of a less polar byproductDiamination (substitution of both chloro groups).Use a lower temperature, a weaker base, or adjust the stoichiometry of the amine.
Complex mixture of byproductsOligomerization or other side reactions.In Pd-catalyzed reactions, try increasing the excess of the amine nucleophile.[1] Consider a different solvent.
Low isolated yield after workupProduct loss during purification.Optimize crystallization solvent and conditions. For chromatography, ensure appropriate stationary and mobile phases.
Product is too polar for standard extraction.Consider using a more polar extraction solvent or alternative purification methods like HILIC.[3]

Experimental Protocols

Representative Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-5-methylpyrimidine (1 equivalent).

  • Solvent and Base: Add an anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or toluene) and a suitable base (e.g., potassium carbonate (K2CO3), 2-3 equivalents).

  • Nucleophile Addition: Add the aminating agent (e.g., a solution of ammonia in an organic solvent, or an ammonium salt) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and stir for the required time (typically several hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic base) is present, it can be removed by filtration. The filtrate is then typically poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete troubleshoot_incomplete Increase Time/Temp Check Catalyst/Base incomplete->troubleshoot_incomplete Yes complete Reaction Complete incomplete->complete No troubleshoot_incomplete->check_reaction end Improved Yield troubleshoot_incomplete->end analyze_byproducts Analyze Byproduct Profile (LC-MS/NMR) complete->analyze_byproducts byproducts_present Byproducts Present analyze_byproducts->byproducts_present troubleshoot_byproducts Address Side Reactions: - Diamination - Hydrolysis - Oligomerization byproducts_present->troubleshoot_byproducts Yes no_byproducts No Significant Byproducts byproducts_present->no_byproducts No troubleshoot_byproducts->check_reaction troubleshoot_byproducts->end check_purification Review Purification Strategy no_byproducts->check_purification optimize_purification Optimize Crystallization/ Chromatography check_purification->optimize_purification optimize_purification->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

Synthesis_Pathway Plausible Synthetic Pathway and Potential Side Reactions cluster_main Main Reaction cluster_side Potential Side Reactions start_material 2,4-Dichloro-5-methylpyrimidine amination Selective Amination (NH3 or equivalent) start_material->amination diamination Diamination Product (Excess Amine/High Temp) start_material->diamination Side Reaction 1 hydrolysis Hydrolysis Product (Presence of Water) start_material->hydrolysis Side Reaction 2 product This compound amination->product oligomerization Oligomers (Pd-Catalysis) product->oligomerization Side Reaction 3

Caption: A diagram illustrating the likely synthetic pathway to this compound and common side reactions.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for efficient cross-coupling reactions with 4-Amino-2-chloro-5-methylpyrimidine. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges arise from the electronic properties and substitution pattern of the substrate. The electron-donating amino group at the C4 position can increase the electron density of the pyrimidine ring, making the C2-Cl bond less reactive towards oxidative addition by the palladium catalyst. Additionally, the amino group can act as a coordinating ligand to the metal center, potentially inhibiting or deactivating the catalyst.[1] The 5-methyl group can introduce steric hindrance, which may influence the choice of ligand and reaction conditions.

Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?

A2: Palladium-catalyzed cross-coupling reactions are highly effective for this substrate. The most common and versatile methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a robust method for introducing aryl, heteroaryl, or vinyl substituents.[2]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a wide range of primary and secondary amines.[3][4]

  • Sonogashira Coupling: For the formation of C-C triple bonds by reacting with terminal alkynes.[5][6]

Q3: How do I choose the optimal palladium catalyst and ligand for my specific coupling reaction?

A3: The choice of catalyst and ligand is critical for success. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often preferred. These ligands can promote the challenging oxidative addition step and stabilize the active catalytic species.[7] Refer to the quantitative data tables below for specific recommendations for each reaction type.

Q4: Can I perform these coupling reactions without an inert atmosphere?

A4: It is highly recommended to perform all palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium oxides and significantly reduce reaction yields.[8]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no product yield.

Potential CauseSuggested Solution
Inefficient Oxidative Addition The C2-Cl bond is not being activated effectively. Switch to a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos. Increasing the reaction temperature may also be beneficial.[7]
Catalyst Inhibition The 4-amino group is coordinating to the palladium center. Use a ligand that can sterically shield the metal center. Consider temporary N-protection of the amino group if other strategies fail.
Protodeboronation of Boronic Acid The boronic acid is being replaced by a hydrogen atom before cross-coupling. Use a boronic ester (e.g., pinacol ester) which is more stable. Ensure anhydrous reaction conditions and consider using a milder base.[1]
Homocoupling of Boronic Acid The boronic acid is coupling with itself. Thoroughly degas the reaction mixture to remove oxygen. Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes mitigate this issue.[1]
Buchwald-Hartwig Amination

Problem: Formation of side products or low yield.

Potential CauseSuggested Solution
Hydrodehalogenation The chloro group is being replaced by a hydrogen atom. This can be promoted by certain bases and ligands. Screen different bases (e.g., switch from NaOtBu to Cs₂CO₃) and consider a different ligand. Lowering the reaction temperature might also help.
Competitive SNAr Reaction The amine is directly displacing the chloro group without catalytic involvement. This is more likely with highly nucleophilic amines. Lowering the reaction temperature can favor the catalyzed pathway.
Catalyst Deactivation The amine substrate or product is deactivating the catalyst. Use a higher catalyst loading or switch to a more robust ligand system.
Incomplete Reaction The reaction stalls before completion. Ensure all reagents are pure and dry. Increase the reaction time or temperature cautiously.
Sonogashira Coupling

Problem: Low yield or formation of Glaser-Hay homocoupling product (alkyne dimer).

Potential CauseSuggested Solution
Glaser-Hay Homocoupling The terminal alkyne is coupling with itself. This is often catalyzed by the copper co-catalyst in the presence of oxygen. Ensure the reaction is rigorously degassed. Consider running the reaction under copper-free conditions, although this may require a more active palladium catalyst.[7]
Low Reactivity of the Aryl Chloride The C2-Cl bond is not reactive enough. Use a more active palladium catalyst, such as one with an N-heterocyclic carbene (NHC) ligand. Increasing the temperature can also be effective.
Decomposition of the Alkyne Some terminal alkynes can be unstable under the reaction conditions. Add the alkyne slowly to the reaction mixture or use it in a slight excess.

Data Presentation: Catalyst System Comparison

The following tables summarize recommended catalyst systems and conditions for the efficient coupling of this compound with various partners. Yields are indicative and may vary depending on the specific coupling partner and reaction scale.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10012~85-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)11016~80-90
Pd(PPh₃)₄ (5)-Na₂CO₃ (3)DME/H₂O (4:1)9024~60-75
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1008~90-98
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane11012~85-95
PdCl₂(dppf) (5)-K₂CO₃ (2)t-BuOH10018~70-80
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
Pd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)10Et₃N (2)DMF806~75-85
PdCl₂(PPh₃)₂ (2)5DIPEA (3)THF6512~80-90
Pd(OAc)₂ (2) / XPhos (4)5Cs₂CO₃ (2)Acetonitrile808~85-95

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required time.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.[7]

  • Add the degassed solvent (e.g., toluene).[7]

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.[7]

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Sonogashira Coupling
  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).[7]

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[7]

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[7]

  • Upon completion, cool the reaction, filter through a pad of celite, and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow reagents 1. Reagent Prep (Substrate, Boronic Acid, Base) setup 2. Inert Atmosphere (Evacuate & Backfill) reagents->setup catalyst 3. Catalyst Addition (Pd source, Ligand) setup->catalyst solvent 4. Solvent Addition (Degassed) catalyst->solvent reaction 5. Reaction (Heating & Stirring) solvent->reaction workup 6. Workup (Extraction & Washing) reaction->workup purification 7. Purification (Chromatography) workup->purification

General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Lu2099 pd2_oxidative Lu2099Pd(II)(Ar)(X) pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_amine [Lu2099Pd(II)(Ar)(HNR'R'')]⁺X⁻ pd2_oxidative->pd2_amine Amine Coordination (HNR'R'') pd2_amido Lu2099Pd(II)(Ar)(NR'R'') pd2_amine->pd2_amido Deprotonation (-HX, Base) pd2_amido->pd0 Reductive Elimination (Ar-NR'R'')

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Logic start Low Yield in Coupling Reaction? check_sm Starting Material Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No if_yes Side Reactions Dominant? - Homocoupling - Dehalogenation - Protodeboronation sm_yes->if_yes if_no Increase Catalyst Activity - Change Ligand - Increase Temperature - Check Reagent Purity sm_no->if_no optimize Optimize Conditions - Screen Bases/Solvents - Lower Temperature - Use Additives if_yes->optimize

A decision-making workflow for troubleshooting low reaction yields.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting the impact of solvents on the reactivity of 4-Amino-2-chloro-5-methylpyrimidine in nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guide

Issue: Low or No Product Yield

  • Question: We are observing very low to no yield in our reaction of this compound with an amine nucleophile. What are the likely solvent-related causes?

    Answer: Low yields in SNAr reactions are frequently tied to solvent choice. Here are the primary aspects to investigate:

    • Inappropriate Solvent Polarity: For SNAr reactions, polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF are generally preferred. These solvents can effectively solvate the cation of the nucleophile salt but do not strongly solvate the anion, leaving it more "naked" and reactive. If you are using a non-polar solvent (e.g., toluene, hexane), the reactants may not be sufficiently soluble, leading to a heterogeneous mixture and poor reactivity. If you are using a polar protic solvent (e.g., ethanol, methanol, water), it can form strong hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, which in turn decreases the reaction rate.

    • Solvolysis: If your solvent is nucleophilic (e.g., alcohols, water), it can compete with your intended nucleophile, leading to the formation of undesired byproducts. This is especially problematic at higher temperatures. Consider switching to a non-nucleophilic polar aprotic solvent.

    • Poor Solubility of Reactants: this compound or your nucleophile may have limited solubility in the chosen solvent, preventing them from reacting efficiently. Ensure your reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent in which all components are soluble.

Issue: Formation of Multiple Products or Isomers

  • Question: Our reaction is producing the desired product, but also a significant amount of byproducts. How can the solvent influence this?

    Answer: Solvent choice can significantly impact the selectivity of a reaction.

    • Competitive Nucleophilic Attack by Solvent (Solvolysis): As mentioned, nucleophilic solvents like alcohols can react with the substrate. For instance, in methanol, you might observe the formation of 4-amino-2-methoxy-5-methylpyrimidine alongside your desired product. To mitigate this, switch to a non-nucleophilic solvent like DMF or DMSO.

    • Solvent-Mediated Side Reactions: The solvent can influence the stability of intermediates and transition states, potentially opening up pathways to side reactions. For example, in some cases, the solvent can promote the self-condensation of the starting material or reaction with impurities. Running the reaction in a high-purity, dry, polar aprotic solvent under an inert atmosphere can help minimize these issues.

Issue: Slow Reaction Rate

  • Question: The reaction is proceeding, but it is extremely slow, requiring very long reaction times. Can the solvent be the cause?

    Answer: Yes, the solvent plays a crucial role in the kinetics of SNAr reactions.

    • Use of Protic Solvents: Polar protic solvents can significantly slow down SNAr reactions by stabilizing the nucleophile through hydrogen bonding. This increases the activation energy of the reaction. Switching to a polar aprotic solvent will generally accelerate the reaction.

    • Insufficient Polarity: While polar aprotic solvents are ideal, a solvent with very low polarity may not effectively stabilize the charged Meisenheimer intermediate, which can also lead to a slower reaction rate. A solvent with sufficient polarity to support the charged intermediate is necessary.

Frequently Asked Questions (FAQs)

  • Q1: Which type of solvent is generally best for nucleophilic aromatic substitution on this compound?

    A1: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are typically the best choice. They are polar enough to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) but do not deactivate the nucleophile through strong hydrogen bonding.

  • Q2: Can I use a protic solvent like ethanol for my reaction?

    A2: While it is possible to use protic solvents, they are generally not ideal for SNAr reactions as they can solvate and deactivate the nucleophile, leading to slower reaction rates. Additionally, if the protic solvent is nucleophilic (like an alcohol), it can compete with your intended nucleophile, leading to solvolysis byproducts. If a protic solvent must be used, for example, due to solubility constraints, be prepared for longer reaction times and potential byproduct formation.

  • Q3: My starting material is not soluble in DMF or DMSO. What should I do?

    A3: If solubility is an issue in common polar aprotic solvents, you could try a mixture of solvents. For example, a mixture of THF and DMF might provide the necessary solubility while maintaining a polar aprotic environment. Gentle heating can also improve solubility, but be mindful of the thermal stability of your reactants. In some cases, using a phase-transfer catalyst in a biphasic system can be an effective strategy.

  • Q4: How does water content in the solvent affect the reaction?

    A4: Water is a polar protic solvent and can act as a nucleophile. The presence of water in your solvent can lead to hydrolysis of the this compound to form 4-amino-5-methylpyrimidin-2-ol, reducing the yield of your desired product. It is crucial to use anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Data Presentation

The following table provides illustrative data on the effect of different solvents on the yield of the reaction between this compound and a generic secondary amine (e.g., morpholine) at a constant temperature and reaction time. Please note that these are representative values and actual results may vary depending on the specific nucleophile, temperature, and reaction time.

SolventSolvent TypeDielectric Constant (ε)Boiling Point (°C)Illustrative Yield (%)Reaction Time (h)
Dimethylformamide (DMF)Polar Aprotic37153954
Dimethyl sulfoxide (DMSO)Polar Aprotic47189924
Acetonitrile (ACN)Polar Aprotic37.582856
Tetrahydrofuran (THF)Polar Aprotic7.566708
Ethanol (EtOH)Polar Protic24.5784024
TolueneNonpolar2.4111<1024

Experimental Protocols

Protocol for a Comparative Study of Solvent Effects on the Reaction of this compound with an Amine Nucleophile

This protocol outlines a general procedure for investigating the effect of different solvents on the nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous solvents: DMF, DMSO, ACN, THF, and Ethanol

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Reaction vials or round-bottom flasks

  • Stirring apparatus (magnetic stirrer and stir bars)

  • Heating apparatus (heating mantle or oil bath)

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Preparation of Reaction Setups:

    • Set up a series of identical reaction vials or flasks, one for each solvent to be tested.

    • Ensure all glassware is dry and equipped with a magnetic stir bar.

    • Purge each vessel with an inert gas (e.g., nitrogen).

  • Addition of Reactants:

    • To each reaction vessel, add this compound (1.0 eq.).

    • Add the chosen anhydrous solvent (ensure the same concentration across all experiments, e.g., 0.1 M).

    • Add the amine nucleophile (1.1-1.5 eq.).

    • Add the non-nucleophilic base (1.5-2.0 eq.).

  • Reaction Conditions:

    • Stir the reaction mixtures at a constant temperature (e.g., 80 °C).

    • Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reactions are complete (as determined by the consumption of the starting material), cool the mixtures to room temperature.

    • Perform an aqueous work-up by pouring the reaction mixture into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to isolate the pure product.

  • Analysis:

    • Determine the yield of the purified product for each reaction.

    • Characterize the product to confirm its identity (e.g., using NMR, MS).

    • Compare the yields and reaction times across the different solvents to evaluate the solvent effect.

Visualizations

Troubleshooting_Solvent_Effects start Start: Low Yield or Side Products check_solvent_type What type of solvent was used? start->check_solvent_type protic Polar Protic (e.g., EtOH, H2O) check_solvent_type->protic Protic aprotic Polar Aprotic (e.g., DMF, DMSO) check_solvent_type->aprotic Aprotic nonpolar Nonpolar (e.g., Toluene) check_solvent_type->nonpolar Nonpolar protic_issue Issue: Nucleophile deactivation by H-bonding and potential solvolysis. protic->protic_issue aprotic_issue Issue: Generally optimal. Check for water content or side reactions. aprotic->aprotic_issue nonpolar_issue Issue: Poor solubility of reactants and intermediates. nonpolar->nonpolar_issue solution_protic Solution: Switch to a polar aprotic solvent. protic_issue->solution_protic solution_aprotic Solution: Use anhydrous solvent under inert atmosphere. aprotic_issue->solution_aprotic solution_nonpolar Solution: Switch to a polar aprotic solvent. nonpolar_issue->solution_nonpolar

Caption: Troubleshooting flowchart for solvent-related issues.

Experimental_Workflow start Start: Prepare Dry Glassware under Inert Atmosphere add_reactants Add this compound, Nucleophile, and Base start->add_reactants add_solvent Add Anhydrous Solvent (e.g., DMF, DMSO, ACN) add_reactants->add_solvent reaction Heat to Desired Temperature and Stir add_solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify Product (Chromatography/Recrystallization) workup->purify analyze Analyze Product and Determine Yield (NMR, MS) purify->analyze

Caption: General experimental workflow for SNAr reactions.

Technical Support Center: Synthesis of 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and workup of 4-Amino-2-chloro-5-methylpyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is an off-white or yellowish powder, not the expected white crystalline solid. What could be the cause and how can I fix it?

A1: A discolored final product often indicates the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products.

  • Troubleshooting:

    • Inadequate Washing: Ensure the crude product is thoroughly washed to remove colored impurities. Washing with a cold, non-polar solvent like diethyl ether or hexane can be effective.

    • Recrystallization: If washing is insufficient, recrystallization is the recommended next step. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexane. The choice of solvent will depend on the specific impurities present.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon should be filtered out while the solution is still hot.

Q2: The yield of my purified product is significantly lower than expected after recrystallization. What are the common reasons for this?

A2: Low recovery after recrystallization is a frequent issue. Several factors could contribute to this:

  • Troubleshooting:

    • Solvent Choice: The recrystallization solvent may be too good a solvent for your compound, meaning a significant amount of the product remains dissolved even at low temperatures. Try a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

    • Premature Crystallization: If the product crystallizes too quickly (e.g., during hot filtration to remove activated carbon), you will lose product. Ensure your filtration apparatus is pre-heated.

    • Excessive Solvent: Using too much solvent for recrystallization will result in a lower yield as more product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation. Placing the solution in an ice bath can improve yield.

Q3: My reaction workup involves an extraction, but I am observing an emulsion layer that is difficult to separate. How can I resolve this?

A3: Emulsion formation is common when performing extractions with chlorinated solvents like dichloromethane.

  • Troubleshooting:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separation funnel. The increased ionic strength of the aqueous layer helps to break up the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times to mix the layers.

    • Filtration: In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q4: What are the most common impurities I should look out for in the synthesis of this compound?

A4: The impurities will largely depend on the synthetic route employed. However, some common possibilities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 2,4-dichloro-5-methylpyrimidine.

  • Over-aminated Product: Formation of 2,4-diamino-5-methylpyrimidine if the reaction conditions are not carefully controlled.

  • Hydrolysis Product: 4-Amino-2-hydroxy-5-methylpyrimidine can form if the product is exposed to water at elevated temperatures or under basic conditions for extended periods.

These impurities can often be identified by techniques such as TLC, HPLC, or NMR spectroscopy and can typically be removed by column chromatography or careful recrystallization.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Appearance White to off-white crystalline powderSignificant deviation in color may indicate impurities.
Melting Point 232-235 °C[1]A broad melting range suggests the presence of impurities.
Yield (Crude) 70-90%Highly dependent on the specific synthetic protocol and reaction scale.
Yield (Purified) 50-75%Varies based on the purification method (e.g., recrystallization, chromatography).
Purity (HPLC) >98%Target purity for most pharmaceutical applications.

Detailed Experimental Protocol: Workup Procedure

This protocol outlines a general workup procedure following the synthesis of this compound. The specific synthesis reaction should be complete, as confirmed by a suitable monitoring technique (e.g., TLC or HPLC).

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water with stirring. This will precipitate the crude product.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with copious amounts of cold water to remove any water-soluble impurities and inorganic salts.

    • Continue washing with a small amount of a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

    • Dry the crude product under vacuum.

  • Purification by Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) until the solid just dissolves.

    • Optional: If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.

    • Optional: Perform a hot filtration to remove the activated carbon or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified product under vacuum to a constant weight.

  • Alternative Purification by Extraction and Column Chromatography (for challenging purifications):

    • After quenching the reaction with water, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualized Workflows

Workup_Troubleshooting start End of Synthesis quench Quench with Ice Water start->quench filter_crude Filter Crude Product quench->filter_crude wash_crude Wash with Water & Cold Solvent filter_crude->wash_crude dry_crude Dry Crude Product wash_crude->dry_crude assess_purity Assess Purity (TLC/HPLC) dry_crude->assess_purity final_product Pure this compound assess_purity->final_product Purity OK discolored Product Discolored? assess_purity->discolored Purity Not OK recrystallize Recrystallize low_yield Low Yield? recrystallize->low_yield activated_carbon Add Activated Carbon during Recrystallization recrystallize->activated_carbon If still discolored discolored->recrystallize Yes discolored->low_yield No low_yield->final_product No optimize_solvent Optimize Recrystallization Solvent & Volume low_yield->optimize_solvent Yes optimize_solvent->recrystallize Re-attempt

Caption: Troubleshooting workflow for the workup and purification of this compound.

Extraction_Troubleshooting start Aqueous Workup Mixture add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) start->add_solvent mix_layers Mix Layers add_solvent->mix_layers check_emulsion Emulsion Formed? mix_layers->check_emulsion separate_layers Separate Layers check_emulsion->separate_layers No add_brine Add Brine check_emulsion->add_brine Yes dry_organic Dry Organic Layer separate_layers->dry_organic concentrate Concentrate Solvent dry_organic->concentrate crude_product Crude Product concentrate->crude_product add_brine->mix_layers Re-mix gentle_inversion Use Gentle Inversion add_brine->gentle_inversion If persists centrifuge Centrifuge or Filter through Celite gentle_inversion->centrifuge If persists centrifuge->separate_layers

Caption: Troubleshooting guide for resolving emulsions during the extraction of this compound.

References

Validation & Comparative

Reactivity Face-Off: 4-Amino-2-chloro-5-methylpyrimidine vs. 4-Amino-2-bromo-5-methylpyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug discovery, the 4-amino-5-methylpyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this core is paramount for modulating biological activity. This guide provides an objective comparison of the reactivity of two key intermediates: 4-amino-2-chloro-5-methylpyrimidine and 4-amino-2-bromo-5-methylpyrimidine. Understanding the nuanced differences in their reactivity is crucial for designing efficient and selective synthetic routes.

Executive Summary

The primary distinction in reactivity between this compound and 4-amino-2-bromo-5-methylpyrimidine lies in the nature of the carbon-halogen bond at the 2-position. In general, the carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions, making the bromo-pyrimidine the more reactive partner in transformations like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the more electronegative chlorine atom can render the carbon at the 2-position more electrophilic, potentially leading to faster reaction rates for the chloro-pyrimidine under certain conditions.

Comparative Reactivity Data

While direct head-to-head comparative studies under identical conditions for these specific molecules are sparse in the literature, we can extrapolate from data on analogous structures and general principles of reactivity. The following tables summarize expected performance in key synthetic transformations.

Table 1: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeThis compound4-Amino-2-bromo-5-methylpyrimidineGeneral Reactivity Trend
Suzuki-Miyaura Coupling Less reactive; often requires higher temperatures, longer reaction times, and more specialized ligands.More reactive; proceeds under milder conditions with a broader range of catalysts.[1]C-Br > C-Cl
Buchwald-Hartwig Amination Less reactive; may require more forcing conditions to achieve comparable yields to the bromo-analog.More reactive; generally proceeds with higher efficiency and under milder conditions.C-Br > C-Cl
Sonogashira Coupling Less reactive; coupling can be sluggish and may require higher catalyst loading or more active catalyst systems.More reactive; readily undergoes coupling with terminal alkynes under standard conditions.C-Br > C-Cl

Table 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

NucleophileThis compound4-Amino-2-bromo-5-methylpyrimidineGeneral Reactivity Trend
Amines Generally more reactive due to the higher electronegativity of chlorine, activating the C2 position.Less reactive compared to the chloro analog.C-Cl > C-Br
Alkoxides Favored reaction, often proceeding under standard SNAr conditions.Reaction is feasible but may require stronger nucleophiles or more forcing conditions.C-Cl > C-Br
Thiols Highly reactive, often proceeding at room temperature.Reactive, but may be slightly slower than the chloro analog.C-Cl > C-Br

Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-halopyrimidine with an arylboronic acid. This can be adapted to compare the reactivity of the chloro- and bromo-pyrimidines.

Materials:

  • 4-Amino-2-halo-5-methylpyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 4-amino-2-halo-5-methylpyrimidine, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow and Biological Relevance

Diagram 1: Experimental Workflow for Comparative Reactivity Study

G Workflow for Comparing Reactivity cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Comparison Chloro 4-Amino-2-chloro- 5-methylpyrimidine Reaction_Chloro Suzuki Coupling (Chloro Substrate) Chloro->Reaction_Chloro Bromo 4-Amino-2-bromo- 5-methylpyrimidine Reaction_Bromo Suzuki Coupling (Bromo Substrate) Bromo->Reaction_Bromo Reagents Arylboronic Acid, Pd(PPh3)4, K3PO4, Dioxane/Water Reagents->Reaction_Chloro Reagents->Reaction_Bromo TLC_LCMS TLC / LC-MS Monitoring Reaction_Chloro->TLC_LCMS Reaction_Bromo->TLC_LCMS Workup Work-up & Purification TLC_LCMS->Workup Yield_Chloro Yield & Purity (Chloro Product) Workup->Yield_Chloro Yield_Bromo Yield & Purity (Bromo Product) Workup->Yield_Bromo Comparison Compare Yields, Reaction Times, & Conditions Yield_Chloro->Comparison Yield_Bromo->Comparison

Caption: A flowchart illustrating the experimental workflow for a comparative study of the Suzuki coupling reactivity.

Diagram 2: Kinase Signaling Pathway Inhibition

G Mechanism of Kinase Inhibition cluster_0 Kinase Signaling Cascade cluster_1 Inhibition ATP ATP Kinase Protein Kinase (e.g., EGFR, BTK) ATP->Kinase Binds to ATP-binding pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Signaling Downstream Cell Signaling Phospho_Substrate->Cell_Signaling Proliferation Cell Proliferation & Survival Cell_Signaling->Proliferation Inhibitor 4-Amino-5-methylpyrimidine -based Inhibitor Inhibitor->Kinase Competitively Binds to ATP-binding pocket

Caption: The role of 4-amino-5-methylpyrimidine derivatives as kinase inhibitors in blocking cell signaling pathways.[2][3]

Conclusion for the Practicing Scientist

The choice between this compound and its bromo-counterpart is a strategic one, dictated by the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, where the formation of carbon-carbon or carbon-heteroatom bonds is the goal, the higher reactivity of the bromo-derivative generally offers a significant advantage, allowing for milder reaction conditions and potentially higher yields. In contrast, for nucleophilic aromatic substitutions, the chloro-derivative is often the more reactive substrate.

Ultimately, the selection of the starting material will depend on a careful consideration of the specific reaction, desired product, and the overall synthetic strategy. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to 4-Amino-2-chloro-5-methylpyrimidine and Alternative Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of foundational molecular scaffolds is a critical determinant in the efficiency and success of synthetic chemistry, particularly within the realm of drug discovery and development. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among the diverse array of pyrimidine building blocks, 4-Amino-2-chloro-5-methylpyrimidine stands out as a versatile and frequently employed intermediate. This guide provides an objective comparison of this compound with other common pyrimidine building blocks, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate starting materials for synthesis.

Performance in Key Synthetic Reactions: A Comparative Analysis

The utility of a pyrimidine building block is largely dictated by its reactivity and performance in key chemical transformations that are fundamental to the construction of complex drug molecules. This section compares this compound with other pyrimidine synthons in nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of chloro-substituents, makes it amenable to nucleophilic attack. The position of substituents on the pyrimidine ring significantly influences the regioselectivity and reaction rates of SNAr reactions.

Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)

Pyrimidine Building BlockNucleophileReaction ConditionsYield (%)Reference
This compound Substituted PiperazineMicrowave, 120-140°C, 15-30 min54[1]
2,4-Dichloro-5-methylpyrimidineAmmoniaNot specifiedNot specified
2-Amino-4,6-dichloropyrimidineVarious AminesNot specifiedNot specified[2]
4-Chloro-5-methylpyrimidin-2-amineNot applicableNot specifiedNot specifiedNot applicable
2-Chloro-4-methylpyrimidineAminesNot specifiedNot specifiedNot applicable

The reactivity of the chloro-substituent in this compound at the 2-position is influenced by the electron-donating amino group at the 4-position and the methyl group at the 5-position. In general, for chloropyrimidines, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. However, the specific substitution pattern of the starting material and the nature of the nucleophile play a crucial role in determining the outcome of the reaction.

Application in the Synthesis of Kinase Inhibitors

Pyrimidine-based scaffolds are prevalent in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. These scaffolds are adept at mimicking the hinge-binding interactions of ATP in the kinase domain of enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor

The following diagram illustrates a general experimental workflow for the synthesis of a substituted aminopyrimidine, a common precursor for kinase inhibitors, via a nucleophilic aromatic substitution reaction.

G start Start: Combine Reactants reactants This compound, Amine Nucleophile, Solvent, Base start->reactants reaction Reaction (e.g., Microwave Heating, 120-140°C) reactants->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Upon Completion extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: Substituted Aminopyrimidine purification->product EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR Inhibits VEGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Binds Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->VEGFR Inhibits

References

Comparative Biological Activities of 4-Amino-2-chloro-5-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of 4-Amino-2-chloro-5-methylpyrimidine Derivatives with Supporting Experimental Data.

The this compound scaffold is a key pharmacophore in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various derivatives, supported by quantitative data and detailed experimental protocols to aid in further research and development.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of kinases crucial for cancer cell proliferation and survival.

A notable study synthesized a series of 2-amino-4-chloro-pyrimidine derivatives and evaluated their in vitro anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines using the MTT assay.[1][2] The results, summarized in the table below, highlight the structure-activity relationships, with the nature of the substituent at the 4-position significantly influencing the cytotoxic potency.

DerivativeR-Group at 4-positionHCT116 EC50 (µM)MCF7 EC50 (µM)
1 4-methyl piperazine209.17 ± 1.23221.91 ± 1.37
6 4-bromophenyl piperazine89.24 ± 1.3689.37 ± 1.17
Doxorubicin (Control) -2.00.98

Derivative 6 , featuring a bromophenyl piperazine moiety, demonstrated the highest anticancer activity among the synthesized compounds, albeit still less potent than the standard doxorubicin.[1][2]

Signaling Pathways and Mechanism of Action

While specific signaling pathway data for this compound derivatives is limited, related pyrimidine compounds have been shown to target key cancer-related pathways. For instance, various pyrimidine derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), both of which are critical for cell cycle progression and tumor growth.[3][4] The anticancer activity of the derivatives presented above is hypothesized to involve the inhibition of such kinases, though further investigation is required to elucidate the precise mechanisms.

Experimental Workflow for Anticancer Activity Screening

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis cell_culture Cancer Cell Lines (HCT116, MCF7) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with 4-Amino-2-chloro-5- methylpyrimidine derivatives seeding->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate to allow formazan formation mtt_addition->incubation solubilization Solubilize formazan crystals incubation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance calculation Calculate cell viability and EC50 values absorbance->calculation

Caption: Workflow for evaluating the anticancer activity of this compound derivatives using the MTT assay.

Antimicrobial Activity

The pyrimidine core is a constituent of many natural and synthetic compounds with potent antimicrobial properties. Derivatives of this compound have been explored for their efficacy against a range of bacterial and fungal pathogens.

While specific MIC values for this compound derivatives are not extensively reported in the readily available literature, studies on structurally similar pyrimidine derivatives have demonstrated significant antimicrobial potential. For instance, various pyrimidine-benzimidazol combinations have shown good inhibitory activities against Stenotrophomonas maltophilia.[5]

Compound ClassTarget OrganismActivity
Pyrimidine-Benzimidazol HybridsStenotrophomonas maltophiliaGood inhibitory activity
Aurone DerivativesGram-positive & Gram-negative bacteriaMIC values as low as 0.78 µM

Further screening of this compound derivatives against a diverse panel of microbes is warranted to establish a clear structure-activity relationship and identify lead compounds for antimicrobial drug development.

General Experimental Workflow for MIC Determination

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis compound_prep Prepare serial dilutions of test compounds inoculation Inoculate compound dilutions with microorganisms compound_prep->inoculation inoculum_prep Prepare standardized bacterial/fungal inoculum inoculum_prep->inoculation incubation Incubate under appropriate conditions inoculation->incubation observation Visually assess for microbial growth incubation->observation mic_determination Determine the Minimum Inhibitory Concentration (MIC) observation->mic_determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Pyrimidine derivatives have been shown to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[6]

The anti-inflammatory potential of this compound derivatives represents a promising area for future investigation.

Experimental Protocols

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete culture medium

  • 96-well plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrimidine derivatives and incubate for an additional 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the EC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • This compound derivatives

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the pyrimidine derivatives in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the microbial suspension. Include positive (microorganism, no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

References

Validating the Structure of 4-Amino-2-chloro-5-methylpyrimidine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, unambiguous structural verification is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-amino-2-chloro-5-methylpyrimidine, a key building block in medicinal chemistry. By comparing its predicted spectral data with experimental data from a closely related analogue, 2-amino-4-chloro-6-methylpyrimidine, this guide offers a framework for the validation of its chemical structure.

Comparative NMR Data Analysis

The structural integrity of this compound can be confidently established through the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling constants of the protons, alongside the chemical shifts of the carbon atoms, provide a unique fingerprint of the molecule.

Below is a comparison of the predicted NMR data for this compound and the experimental data for the structurally similar 2-amino-4-chloro-6-methylpyrimidine. This comparison highlights the expected spectral features and provides a valuable reference for experimental verification.

Table 1: Comparative ¹H NMR Spectral Data

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-6~8.0Singlet-
-NH₂~5.5 - 6.5Broad Singlet-
-CH₃~2.2Singlet-
2-Amino-4-chloro-6-methylpyrimidine H-56.65Singlet-
-NH₂5.94Broad Singlet-
-CH₃2.20Singlet-

Table 2: Comparative ¹³C NMR Spectral Data

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound C-2~158
C-4~160
C-5~115
C-6~155
-CH₃~15
2-Amino-4-chloro-6-methylpyrimidine C-2163.4
C-4162.8
C-593.5
C-6157.3
-CH₃24.1

The differences in chemical shifts between the two compounds, particularly for the ring carbons and protons, can be attributed to the different substitution patterns on the pyrimidine ring, which alter the electronic environment of the nuclei.

Experimental Protocols for NMR Analysis

Accurate and reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection. The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidine derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool at the bottom of the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Tuning and Locking: Tune the probe for the desired nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans are usually sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Workflow for Structural Validation by NMR

The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.

G Workflow for NMR-based Structural Validation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Validation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process Spectra (FT, Phasing, Baseline Correction) D->F E->F G Assign Signals F->G H Compare with Predicted Data & Alternative Compounds G->H I Structure Confirmation H->I

Caption: Workflow for NMR-based structural validation.

By following these protocols and comparative data analysis, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their starting materials for subsequent research and development activities.

comparative yield analysis of different 4-Amino-2-chloro-5-methylpyrimidine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Yields and Methodologies

The strategic synthesis of 4-Amino-2-chloro-5-methylpyrimidine, a key building block in the development of various pharmaceutical agents, is critical for efficient drug discovery and development pipelines.[1] This guide provides a comparative analysis of the most viable synthetic routes to this compound, with a focus on yield, scalability, and experimental protocols to aid researchers in selecting the optimal method for their specific needs.

Executive Summary

Two primary synthetic strategies emerge from the literature for the preparation of this compound:

  • Route 1: Selective Amination of a Dichlorinated Precursor. This is the most direct and high-yielding approach, starting from the commercially available 2,4-dichloro-5-methylpyrimidine.

  • Route 2: De Novo Synthesis via Cyclocondensation. This multi-step approach involves the construction of the pyrimidine ring from acyclic precursors. While offering flexibility in analogue synthesis, it is generally associated with lower overall yields.

The following sections provide a detailed comparison of these routes, including a quantitative data summary, step-by-step experimental protocols, and a visual representation of the comparative logic.

Data Presentation: A Quantitative Comparison

ParameterRoute 1: Selective AminationRoute 2: De Novo Synthesis (Illustrative)
Starting Material 2,4-dichloro-5-methylpyrimidineMalononitrile, Acetaldehyde, Guanidine
Number of Steps 13+
Reported Overall Yield ~76% (estimated based on analogous reactions)Variable, generally lower than Route 1
Key Reagents Ammonia, MethanolSodium ethoxide, POCl3, Ammonia
Reaction Conditions Mild (e.g., 20°C)Variable (requires stronger bases and chlorinating agents)
Scalability HighModerate
Purification Typically straightforward (crystallization or chromatography)Multi-step purification required

Experimental Protocols

Route 1: Selective Amination of 2,4-dichloro-5-methylpyrimidine

This protocol is adapted from the established synthesis of structurally similar aminopyrimidines, such as the conversion of 2,4,5-trichloropyrimidine to 4-amino-2,5-dichloropyrimidine, which proceeds with a 76% yield.[2] The selective displacement of the chlorine atom at the C4 position is favored due to the electronic properties of the pyrimidine ring.

Materials:

  • 2,4-dichloro-5-methylpyrimidine

  • Ammonia (solution in methanol, e.g., 7N)

  • Methanol

Procedure:

  • In a sealed reaction vessel, dissolve 2,4-dichloro-5-methylpyrimidine (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol (excess, e.g., 10-20 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature (approximately 20°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Route 2: De Novo Synthesis via Cyclocondensation (Illustrative Pathway)

This route is based on established principles of pyrimidine synthesis, involving the condensation of a three-carbon unit with a guanidine equivalent. While a specific, high-yielding protocol for this compound via this route is not extensively detailed in the readily available literature, the following represents a plausible, multi-step sequence.

Step 1: Synthesis of 2-amino-5-methyl-pyrimidin-4-ol

  • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add malononitrile and acetaldehyde and stir to form the corresponding α,β-unsaturated dinitrile.

  • Add guanidine hydrochloride to the reaction mixture and reflux until the cyclization is complete.

  • Neutralize the reaction mixture with acetic acid and cool to precipitate the product.

  • Filter and wash the solid to obtain 2-amino-5-methyl-pyrimidin-4-ol.

Step 2: Chlorination to 2-amino-4-chloro-5-methylpyrimidine

  • Treat 2-amino-5-methyl-pyrimidin-4-ol with phosphorus oxychloride (POCl3), often in the presence of a tertiary amine base such as N,N-dimethylaniline.

  • Heat the reaction mixture to effect the chlorination.

  • Carefully quench the reaction mixture with ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Step 3: Isomerization/Rearrangement (Hypothetical/Complex)

Conversion of 2-amino-4-chloro-5-methylpyrimidine to the desired this compound is not a straightforward reaction and would likely involve complex protection-deprotection or rearrangement strategies, significantly impacting the overall yield and practicality of this route.

Mandatory Visualization

G cluster_0 Synthesis Route Comparison Start Start Route1 Route 1: Selective Amination Start->Route1 Route2 Route 2: De Novo Synthesis Start->Route2 Precursor1 2,4-dichloro-5-methylpyrimidine Route1->Precursor1 Precursor2 Acyclic Precursors (e.g., Malononitrile) Route2->Precursor2 Product This compound Precursor1->Product High Yield ~76% Precursor2->Product Lower Overall Yield (Multi-step) Analysis Comparative Analysis: - Yield - Steps - Scalability Product->Analysis

Caption: Comparative workflow of synthesis routes for this compound.

Conclusion

For the synthesis of this compound, the selective amination of 2,4-dichloro-5-methylpyrimidine (Route 1) is the demonstrably superior method in terms of efficiency, yield, and scalability. This direct, one-step conversion from a readily available starting material makes it the preferred route for most research and development applications. The de novo synthesis (Route 2), while theoretically plausible, involves multiple steps and is likely to result in a significantly lower overall yield, making it less practical for routine synthesis. Researchers are encouraged to optimize the conditions for the selective amination to achieve the highest possible yields for their specific applications.

References

Assessing the Purity of Synthesized 4-Amino-2-chloro-5-methylpyrimidine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. For novel heterocyclic compounds like 4-Amino-2-chloro-5-methylpyrimidine, a versatile building block in medicinal chemistry, ensuring high purity is critical for the reliability of subsequent research and the safety of potential therapeutics.[1] This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely adopted technique for purity assessment in the pharmaceutical industry, offering high resolution, sensitivity, and accuracy.[2] This document outlines a detailed experimental protocol for a reversed-phase HPLC (RP-HPLC) method suitable for this compound, alongside a comparative analysis of alternative and complementary techniques.

Comparative Analysis of Purity Assessment Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative results, identification of impurities, or confirmation of the primary structure. While HPLC is often the primary choice for purity determination, a multi-faceted approach utilizing orthogonal techniques can provide a more complete purity profile.

Analytical TechniquePrincipleAdvantagesDisadvantagesPrimary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and assay determination.[2]Higher cost of instrumentation and solvents compared to some methods.[2]Purity determination, potency assay, stability testing, and impurity profiling.
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.Excellent for the analysis of volatile impurities, high separation efficiency.[2]Not suitable for non-volatile or thermally unstable compounds without derivatization.Analysis of volatile organic impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides detailed structural information, can be used for both qualitative and quantitative analysis, requires minimal sample preparation.Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities.Structural confirmation, identification of major impurities, and quantitative analysis (qNMR).
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity, provides molecular weight information and structural fragmentation patterns.[3]Typically coupled with a separation technique like HPLC or GC for complex mixtures.Impurity identification and structural elucidation, molecular weight confirmation.
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.Provides a measure of absolute purity for highly crystalline substances without the need for impurity standards.[4]Only applicable to crystalline solids with high purity (typically >98.5%), does not identify individual impurities.Orthogonal confirmation of the purity of the main component.

Experimental Protocol: Purity Assessment by HPLC

This section details a robust RP-HPLC method for the purity assessment of this compound. This method is based on established protocols for structurally similar pyrimidine derivatives and should be validated for its specific application.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration at 5% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength determined by UV scan of the analyte)
Injection Volume 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in methanol to obtain a concentration similar to the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis

The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantitative analysis, a calibration curve should be constructed using the reference standard at multiple concentration levels.

Visualizing the Workflow and Comparative Logic

To further clarify the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Methanol weigh_standard->dissolve_standard filter_standard Filter (0.45 µm) dissolve_standard->filter_standard inject_standard Inject Standard Solution filter_standard->inject_standard weigh_sample Weigh Synthesized Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample inject_sample Inject Sample Solution filter_sample->inject_sample inject_blank Inject Blank (Methanol) inject_blank->inject_standard integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection cluster_goal Analytical Goal cluster_methods Primary & Orthogonal Methods goal Assess Purity of This compound HPLC HPLC (Quantitative Purity & Impurity Profile) goal->HPLC Primary Method NMR NMR (Structural Confirmation) HPLC->NMR Orthogonal Method for Structure Verification MS MS (Impurity ID & MW Confirmation) HPLC->MS Orthogonal Method for Impurity Identification DSC DSC (Absolute Purity of Main Component) HPLC->DSC Orthogonal Method for Bulk Purity Confirmation

Caption: Logical relationship for selecting analytical methods.

References

A Comparative Spectroscopic Guide to 4-Amino-2-chloro-5-methylpyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Amino-2-chloro-5-methylpyrimidine and its derivatives, offering valuable data for the identification, characterization, and quality control of these important chemical entities in research and drug development. While experimental data for this compound is limited in publicly available literature, this guide leverages predicted data and experimental findings for closely related analogs to provide a comprehensive analytical overview.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for this compound and a representative derivative, 2,4-diamino-6-chloropyrimidine. Data for 4-Amino-2,6-dichloropyrimidine, a structurally similar compound, is also included to provide predicted values that can serve as a useful reference.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
4-Amino-2,6-dichloropyrimidine (Predicted)[1]~6.5-7.0Broad Singlet2H-NH₂
~6.3Singlet1HH-5
2,4-Diamino-6-chloropyrimidine 5.57Singlet1HH-5
6.09Broad Singlet2H2-NH₂
6.84Broad Singlet2H4-NH₂

Note: Predicted values for 4-Amino-2,6-dichloropyrimidine are based on analyses of similar pyrimidine derivatives. The broadness of the amino proton signals is due to quadrupole broadening and potential hydrogen exchange.[1]

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
4-Amino-2,6-dichloropyrimidine (Predicted)[1]~163C-4
~158C-2, C-6
~103C-5
2,4-Diamino-6-chloropyrimidine [2]163.7C-2
163.1C-4
159.2C-6
86.8C-5

Note: Predicted values for 4-Amino-2,6-dichloropyrimidine are based on the analysis of structurally related compounds.[1]

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)IntensityAssignment
4-Amino-2,6-dichloropyrimidine (Predicted)[1]3400 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric)
~1640StrongN-H bending (scissoring)
~1570StrongC=N stretching (pyrimidine ring)
2-Amino-4,6-dichloropyrimidine [3]3470Very StrongN-H Asymmetric stretching
3390Medium StrongN-H Symmetric stretching
1650-NH₂ scissoring

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 143.03Not available
4-Amino-2,6-dichloropyrimidine [4]163/165/167 (M⁺)Fragments from loss of Cl, HCN
2,4-Diamino-6-chloropyrimidine [2]144 (M⁺)109, 67

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the pyrimidine compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1]

  • Transfer the solution to a 5 mm NMR tube.[1]

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer and lock on the deuterium signal of the solvent.[1]

  • Optimize the magnetic field homogeneity by shimming.[1]

  • Acquire the spectrum using a standard single-pulse experiment with a spectral width of approximately 0-12 ppm.[1]

  • Use 16 or more scans to achieve a good signal-to-noise ratio.[1]

¹³C NMR Acquisition:

  • Tune the probe to the ¹³C frequency.

  • Acquire the spectrum using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.[1]

  • A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[1]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[1]

  • Place a small amount of the powdered sample onto the center of the ATR crystal.[1]

  • Apply firm pressure to ensure good contact between the sample and the crystal.[1]

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is generated by ratioing the sample spectrum against the background.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Perform serial dilutions to obtain a series of solutions with concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm for pyrimidine derivatives).

  • The wavelength of maximum absorbance (λmax) should be identified.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[1]

  • The solvent may be acidified with formic acid or basified with ammonia to aid ionization.

Data Acquisition (Electrospray Ionization - ESI):

  • Infuse the sample solution into the ESI source.

  • Acquire data in full scan mode to determine the molecular ion.

  • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

Visualizations

The following diagrams illustrate the chemical structures and the general workflow for spectroscopic analysis.

G cluster_compounds Chemical Structures cluster_workflow Spectroscopic Analysis Workflow 4A2Cl5MP This compound (Target Compound) 4A26DClP 4-Amino-2,6-dichloropyrimidine (Analog for Prediction) 24DA6ClP 2,4-Diamino-6-chloropyrimidine (Derivative Example) SamplePrep Sample Preparation (Dissolution/Solid State) NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR UVVis UV-Vis Spectroscopy SamplePrep->UVVis MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis and Structure Elucidation NMR->DataAnalysis IR->DataAnalysis UVVis->DataAnalysis MS->DataAnalysis G Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Char Spectroscopic Characterization Purification->Char NMR NMR Char->NMR IR IR Char->IR MS MS Char->MS UVVis UV-Vis Char->UVVis StrucConfirm Structure Confirmation NMR->StrucConfirm IR->StrucConfirm MS->StrucConfirm UVVis->StrucConfirm

References

comparing the efficacy of different catalysts for reactions involving 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone of medicinal chemistry, with substituted pyrimidines forming the basis of a wide array of therapeutic agents. Among these, 4-Amino-2-chloro-5-methylpyrimidine is a key building block, and its reactivity in palladium-catalyzed cross-coupling reactions is of significant interest for the synthesis of novel drug candidates. This guide provides a comparative analysis of the efficacy of different catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this versatile substrate.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds between this compound and various boronic acids. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Data Summary: Suzuki-Miyaura Coupling of this compound Analogues

Catalyst SystemLigandBaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71[1][2]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)15 min81[1][2]
Pd(OAc)₂ / PPh₃PPh₃K₃PO₄1,4-Dioxane10012-24 hModerate to Good[1]
PdCl₂(PPh₃)₂PPh₃K₃PO₄1,4-Dioxane10012-24 hModerate to Good[1]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃KFTHF50OvernightModerate[3]

Note: Data is based on reactions with analogous chloropyrimidines and may serve as a strong starting point for optimization with this compound.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine and can be optimized for this compound.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • K₂CO₃ (3.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • 1,4-Dioxane/Water (2:1 mixture)

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Purge the vial with argon.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the vial and subject it to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic acid, K₂CO₃ solvent Add Dioxane/Water reagents->solvent purge Purge with Argon solvent->purge catalyst Add Pd(PPh₃)₄ purge->catalyst microwave Microwave Irradiation 100 °C, 15 min catalyst->microwave extraction Ethyl Acetate Extraction & Brine Wash microwave->extraction drying Dry over Na₂SO₄ extraction->drying purification Column Chromatography drying->purification

Microwave-Assisted Suzuki-Miyaura Experimental Workflow

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of valuable alkynyl groups at the 2-position of the pyrimidine ring. The choice between copper-cocatalyzed and copper-free systems can influence reaction outcomes and purification strategies.

Data Summary: Sonogashira Coupling of Chloro-heterocycles

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)TimeYield (%)Reference
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF65-Good to Excellent[4]
Pd(PPh₃)₄-CuIEt₃NTHF/Et₃NRT16 h-[4]
Pd₂(dba)₃·CHCl₃Bidentate/Electron-rich monodentate phosphines------[5]

Note: This data is generalized from reactions with various chloro-heterocycles and serves as a guideline.

Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling

This general protocol for the Sonogashira coupling of 5-Bromo-2-chloropyrimidine can be adapted for this compound.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (2-5 mol%)

  • Triethylamine (Et₃N) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at the desired temperature (e.g., 65 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • The filtrate is subjected to a standard aqueous work-up.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Ar-Cl) ArPdC Ar-Pd(II)(C≡CR)L₂ ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC->Product Alkyne R-C≡C-H CuC Cu-C≡CR Alkyne->CuC + CuX, -HX CuC->ArPdX to Pd Cycle HX HX Base Base Buchwald_Hartwig_Logical_Flow start Start: This compound + Amine catalyst_selection Catalyst System Selection start->catalyst_selection pd2dba3 Pd₂(dba)₃ / Xantphos catalyst_selection->pd2dba3 For broad scope pdoac2 Pd(OAc)₂ / Biarylphosphine catalyst_selection->pdoac2 For high efficiency reaction_conditions Reaction Conditions: Base, Solvent, Temperature pd2dba3->reaction_conditions pdoac2->reaction_conditions outcome 2,4-Disubstituted-5-methylpyrimidine reaction_conditions->outcome

References

Navigating the Synthesis of 4-Amino-2-chloro-5-methylpyrimidine: A Comparative Guide to Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Amino-2-chloro-5-methylpyrimidine, a crucial building block in the preparation of various pharmaceutical compounds, can be synthesized through multiple pathways originating from different starting materials.[1] This guide provides a comparative analysis of alternative starting materials for its synthesis, supported by experimental data to inform the selection of the most suitable route based on factors such as yield, reaction conditions, and starting material accessibility.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is often a trade-off between the cost and availability of starting materials, the number of synthetic steps, and the overall yield and purity of the final product. Below is a summary of key quantitative data for two prominent synthetic pathways.

Starting MaterialKey IntermediatesReagentsReaction ConditionsOverall YieldReference
2,4-Dichloro-5-methylpyrimidine2,4-Dichloro-5-methylpyrimidineNH₃/EtOH120-130°C, 8-10 atmHigh[2]
2-Amino-4-chloro-5-methylpyrimidine2-Amino-4-chloro-5-methylpyrimidinePOCl₃, PCl₅RefluxModerate[3]

Note: The yields are reported as described in the referenced literature and may vary depending on experimental conditions.

Detailed Experimental Protocols

Route 1: From 2,4-Dichloro-5-methylpyrimidine

This route involves the selective amination of 2,4-dichloro-5-methylpyrimidine. The greater reactivity of the chlorine atom at the 4-position compared to the 2-position allows for regioselective substitution.

Experimental Protocol:

A solution of 2,4-dichloro-5-methylpyrimidine in ethanol is saturated with ammonia gas in a high-pressure autoclave. The mixture is heated to 120-130°C and maintained at a pressure of 8-10 atm for several hours. After cooling, the solvent is evaporated, and the residue is purified by recrystallization to afford this compound.

Route 2: From 2-Amino-4-chloro-5-methylpyrimidine

This pathway involves the chlorination of the corresponding pyrimidin-4-ol (or its tautomeric form).

Experimental Protocol:

2-Amino-4-hydroxy-5-methylpyrimidine is treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The reaction mixture is heated to reflux for a specified period. After completion of the reaction, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base to precipitate the crude product, which is subsequently purified by column chromatography or recrystallization.

Logical Workflow for Synthesis Route Selection

The decision-making process for selecting an appropriate synthetic route can be visualized as a logical workflow, taking into account various experimental and economic factors.

G cluster_start Starting Point cluster_materials Alternative Starting Materials cluster_synthesis Synthetic Pathways cluster_analysis Comparative Analysis cluster_decision Decision start Define Target: This compound sm1 2,4-Dichloro-5-methylpyrimidine start->sm1 sm2 2-Amino-4-chloro-5-methylpyrimidine start->sm2 route1 Route 1: Selective Amination sm1->route1 route2 Route 2: Chlorination sm2->route2 analysis Evaluate: - Yield - Purity - Cost - Safety - Scalability route1->analysis route2->analysis decision Select Optimal Synthetic Route analysis->decision

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-2-chloro-5-methylpyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-2-chloro-5-methylpyrimidine, ensuring compliance with safety regulations and fostering a secure research environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. Based on safety data sheets for structurally similar compounds, this chemical should be handled as a hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: An approved respirator or mask to prevent inhalation of dust or vapors.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Eye Protection: Safety goggles or a face shield.[1]

  • Skin and Body Protection: A laboratory coat and other protective clothing.[1]

2. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuation: Evacuate all non-essential personnel from the affected area.[1]

  • Ventilation: Ensure the area is well-ventilated.[1]

  • Containment: Wearing the appropriate PPE, contain the spill to prevent its spread.[1]

  • Cleanup: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2][3] For liquid spills, use an inert absorbent material to soak up the substance and then place it in a suitable container.[4]

3. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical in standard laboratory trash or down the drain.[1]

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "Hazardous Waste: this compound".

  • Segregate this waste from other chemical waste streams to prevent accidental mixing of incompatible substances.[5] Store it separately from acids, bases, and strong oxidizing agents.[2][5]

Step 2: Containerization

  • Use a leak-proof, compatible container for waste storage.[6] The original container is often a suitable choice if it is in good condition.[5]

  • Ensure the container is securely capped at all times, except when adding waste.[5][7]

  • Label the container clearly with "Hazardous Waste" and the chemical name.

Step 3: Storage

  • Designate a specific, secure area for hazardous waste storage that is accessible only to authorized personnel.[1][6]

  • The storage area should be cool, dry, and well-ventilated.[2]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with accurate information about the chemical waste.

Quantitative Data Summary

ParameterGuidelineCitation
pH for Drain Disposal (General) Between 5.5 and 10.5 (Not recommended for this compound)[8]
Quantity for Drain Disposal (General) Not more than a few hundred grams or milliliters per day (Not recommended for this compound)[8]
Container Status Must be securely capped during storage[5][7]

Experimental Protocols

Currently, there are no standard experimental protocols for the on-site neutralization or deactivation of this compound for disposal. The recommended procedure is collection and disposal by a certified hazardous waste management company.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Have 4-Amino-2-chloro- 5-methylpyrimidine Waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe spill Spill Occurs? start->spill identify_waste Identify and Label as 'Hazardous Waste' wear_ppe->identify_waste segregate_waste Segregate from Incompatible Chemicals identify_waste->segregate_waste use_container Use a Compatible, Leak-Proof, Labeled Container segregate_waste->use_container store_securely Store in a Designated, Secure, and Ventilated Area use_container->store_securely contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_securely->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end End: Waste Disposed of Properly schedule_pickup->end spill->wear_ppe No evacuate Evacuate Area spill->evacuate Yes contain_spill Contain Spill evacuate->contain_spill cleanup Clean Up with Appropriate Materials contain_spill->cleanup package_spill_waste Package Spill Waste for Disposal cleanup->package_spill_waste package_spill_waste->use_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Amino-2-chloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 4-Amino-2-chloro-5-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[1] The following table summarizes the required PPE:

Protection TypeEquipmentSpecifications & Rationale
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of dust and vapors. All handling of the solid and its solutions should occur within a functioning fume hood.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are required to protect against splashes.[2][3] A face shield provides broader protection and should be worn over goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[2][3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves offer good short-term protection.[3][4] For prolonged contact, consider more robust options like neoprene.[2] Double-gloving is recommended to increase protection, and gloves should be changed immediately upon contamination.[2][4]
Body Protection Flame-Resistant Laboratory CoatA lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[2][3]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if engineering controls are insufficient. The specific type of respirator will depend on the potential exposure concentration.[2][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from potential spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[2]

  • Area Preparation: The designated handling area, preferably a chemical fume hood, should be clean and free of unnecessary items.[2]

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure or a chemical fume hood to control dust.

  • Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

  • Reactions: All reactions involving this compound should be conducted in appropriate glassware, securely clamped within a fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.[2]

  • Personal Hygiene: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[4][5]

  • Laundering: Contaminated lab coats should be laundered separately from personal clothing.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be considered contaminated and disposed of in a designated solid hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container, typically designated for halogenated organic waste.[2]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazard warnings (e.g., "Toxic," "Irritant").[2][5]

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[2] Do not mix incompatible waste streams.[2]

3. Final Disposal:

  • Arrangement for Pickup: Coordinate with your institution's environmental health and safety (EHS) office for the pickup and disposal of the hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[6]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Solid in Ventilated Area prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Fume Hood handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon After Experiment post_hygiene Wash Hands Thoroughly post_decon->post_hygiene disp_segregate Segregate Waste (Solid/Liquid) post_hygiene->disp_segregate Initiate Disposal disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Satellite Area disp_label->disp_store disp_pickup Arrange EHS Pickup disp_store->disp_pickup

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-chloro-5-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-2-chloro-5-methylpyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.